molecular formula C10H9F2N3 B1423432 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline CAS No. 1315369-01-7

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Cat. No.: B1423432
CAS No.: 1315369-01-7
M. Wt: 209.2 g/mol
InChI Key: IVFVIYREGQJGGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is a useful research compound. Its molecular formula is C10H9F2N3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-(difluoromethyl)imidazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVIYREGQJGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline: A New Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. This guide delves into the therapeutic potential of a novel molecular entity, 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline. This compound synergistically combines the advantageous properties of the imidazole ring system with the unique modulatory effects of the difluoromethyl group. We will explore the scientific rationale behind its design, propose synthetic strategies, and outline a comprehensive roadmap for its preclinical evaluation. This document serves as a technical resource for scientists dedicated to pioneering next-generation therapeutics.

Introduction: The Strategic Imperative for Novel Chemical Scaffolds

The relentless pursuit of innovative therapeutics necessitates the exploration of novel chemical matter. The imidazole nucleus, a five-membered aromatic heterocycle, is a "privileged" scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, and its capacity to serve as a bioisostere for other functional groups.[1]

Parallel to the rise of heterocyclic chemistry, the introduction of fluorine into drug candidates has revolutionized the field. The difluoromethyl group (CHF2), in particular, offers a unique combination of properties. It can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl, thiol, or amine groups.[2][3] This substitution can significantly enhance metabolic stability, membrane permeability, and binding affinity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[4][5]

The convergence of these two powerful motifs in 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline presents a compelling opportunity for the development of novel drug candidates with potentially superior efficacy and safety profiles.

Rationale for Design & Proposed Synthesis

The design of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is predicated on the hypothesis that the N-difluoromethylated imidazole moiety will confer enhanced biological activity and favorable drug-like properties to the 2-aminophenyl-imidazole scaffold. The aniline portion of the molecule provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Proposed Synthetic Pathway

While a specific synthesis for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is not yet reported in the literature, a plausible route can be conceptualized based on established methodologies for N-difluoromethylation and imidazole synthesis. A potential synthetic scheme is outlined below.

Synthetic_Pathway A 4-nitro-o-phenylenediamine C 2-(4-nitrophenyl)-1H-imidazole A->C Condensation B Glyoxal B->C E 1-(difluoromethyl)-2-(4-nitrophenyl)-1H-imidazole C->E N-Difluoromethylation D Difluoromethylating Agent (e.g., BrCF2H, TMSCF2H) D->E G 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline E->G Nitro Reduction F Reduction (e.g., H2, Pd/C) F->G

Caption: Proposed synthesis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

This multi-step synthesis would begin with the condensation of 4-nitro-o-phenylenediamine with glyoxal to form the 2-(4-nitrophenyl)-1H-imidazole core. Subsequent N-difluoromethylation using a suitable reagent, such as bromodifluoromethane or a difluoromethyl radical precursor, would yield the key intermediate.[3] Finally, reduction of the nitro group would afford the target compound, 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

Therapeutic Potential: A Landscape of Possibilities

The structural features of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline suggest a broad range of potential therapeutic applications, drawing parallels from the known biological activities of related imidazole and benzimidazole derivatives.[1][6][7]

Oncology

The 2-aryl-imidazole and 2-aryl-benzimidazole scaffolds are prevalent in numerous anticancer agents.[8][9] These compounds have been shown to inhibit various kinases, disrupt microtubule polymerization, and interfere with DNA replication. The introduction of the difluoromethyl group could enhance the potency and selectivity of these interactions.

Potential Targets in Oncology:

  • Protein Kinases: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding pocket. The imidazole moiety of the title compound could serve as a scaffold for developing inhibitors of kinases implicated in cancer, such as RAF, EGFR, and others.[9][10]

  • PD-1/PD-L1 Interaction: Small molecule inhibitors of the PD-1/PD-L1 immune checkpoint are an emerging class of cancer immunotherapies.[11] The aniline moiety could be functionalized to develop compounds that disrupt this protein-protein interaction.

Inflammatory Diseases

Imidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1] These effects are often mediated through the inhibition of key inflammatory enzymes.

Potential Targets in Inflammation:

  • Cyclooxygenase (COX) Enzymes: Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy. The diarylimidazole scaffold is a known pharmacophore for potent and selective COX-2 inhibition.[12]

  • p38 MAP Kinase: p38 MAP kinase is a critical regulator of inflammatory cytokine production. Imidazole-based compounds have been developed as potent p38 inhibitors.[13]

Infectious Diseases

The benzimidazole scaffold is the basis for a number of broad-spectrum anthelmintic drugs.[6][7] Additionally, derivatives of 2-aryl-benzimidazoles have shown promise as antiviral agents, particularly against Hepatitis C virus (HCV) by targeting the NS5B RNA-dependent RNA polymerase.[14][15] The unique electronic properties of the difluoromethyl group could lead to novel interactions with viral or microbial targets.

Preclinical Development Roadmap: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to validate the therapeutic potential of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline and its derivatives.

In Vitro Characterization

The initial phase of preclinical development will focus on a comprehensive in vitro assessment of the compound's biological activity and drug-like properties.

Assay Purpose Example Methodologies
Target Engagement To confirm binding to and modulation of putative biological targets.Kinase inhibition assays, receptor binding assays, enzyme activity assays.
Cellular Potency To determine the compound's efficacy in relevant cellular models.Cell proliferation assays (e.g., MTT, CellTiter-Glo), cytokine release assays (e.g., ELISA), antiviral replication assays.
ADME Profiling To assess the compound's absorption, distribution, metabolism, and excretion properties.Caco-2 permeability assays, metabolic stability in liver microsomes, plasma protein binding assays.
Early Safety Assessment To identify potential off-target effects and cytotoxicity.hERG channel inhibition assays, cytotoxicity assays in various cell lines.
In Vivo Efficacy and Pharmacokinetics

Promising candidates from in vitro screening will advance to in vivo studies to evaluate their efficacy and pharmacokinetic profiles in relevant animal models.

In_Vivo_Workflow A Compound Selection B Pharmacokinetic (PK) Studies A->B Initial Characterization C Dose-Range Finding B->C Determine Exposure D Efficacy Studies in Disease Models C->D Establish Tolerated Doses E Data Analysis & Candidate Selection D->E Evaluate Therapeutic Effect

Caption: A streamlined workflow for in vivo evaluation.

Pharmacokinetic (PK) Studies: These studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.[16][17] Key parameters to be determined include bioavailability, half-life, clearance, and volume of distribution.[13]

Efficacy Studies: The compound will be tested in well-established animal models of the target diseases (e.g., xenograft models for cancer, collagen-induced arthritis for inflammation). The primary endpoint will be a statistically significant therapeutic effect compared to a vehicle control.

Toxicology Assessment

A thorough toxicology evaluation is paramount to ensure the safety of the lead candidate before it can be considered for clinical development.[18][19]

Key Toxicology Studies:

  • Acute Toxicity: To determine the maximum tolerated dose (MTD) and identify potential acute adverse effects.[18]

  • Repeat-Dose Toxicology: To assess the effects of long-term exposure to the compound.

  • Genotoxicity: To evaluate the potential for the compound to damage genetic material.

  • Safety Pharmacology: To investigate the effects of the compound on major organ systems (e.g., cardiovascular, respiratory, central nervous system).

Conclusion and Future Directions

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline represents a promising, yet underexplored, chemical entity with the potential to address unmet medical needs across multiple therapeutic areas. The strategic combination of the imidazole core and the difluoromethyl group provides a strong foundation for the development of novel drug candidates with enhanced efficacy and favorable pharmacokinetic properties. The preclinical development roadmap outlined in this guide provides a clear path for the systematic evaluation of this compound and its future derivatives. Further research into the synthesis, biological activity, and safety of this novel scaffold is highly encouraged and has the potential to yield the next generation of innovative medicines.

References

  • Bench-stable azidodifluoromethyl imidazolium reagents unlock the synthetic potential of carbonimidic difluorides - PMC. (2025, November 22). Vertex AI Search.
  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF 2 PO(OEt) 2 under Mild Condition - ResearchGate. (n.d.).
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC. (2024, October 4). Vertex AI Search.
  • Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline - Academia.edu. (n.d.). Academia.edu.
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2). Royal Society of Chemistry.
  • Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles | Request PDF. (2025, August 7).
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - ResearchGate. (2025, August 9).
  • Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. (2002, September 15). PubMed.
  • Preclinical Toxicology Studies - Ichor Life Sciences. (n.d.). Ichor Life Sciences.
  • Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed. (2011, October 15). PubMed.
  • Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines - PubMed. (2010, March 1). PubMed.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Request PDF - ResearchGate. (2025, August 8).
  • Pharmacokinetics of Marine-Derived Drugs - MDPI. (2020, November 9). MDPI.
  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alk - Dove Medical Press. (2019, August 28). Dove Medical Press.
  • triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed. (2006, November 15). PubMed.
  • Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design - MDPI. (2023, May 16). MDPI.
  • Synthesis and characterization of novel mixed complexes derived from 2-aminomethylbenzimidazole and 2-(1H-Benzimidazol-2-yl) aniline and theoretical prediction of toxicity - ResearchGate. (2025, August 6).
  • Pharmacokinetics | Drug Metabolism - YouTube. (2022, August 5). YouTube.
  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). PubMed.
  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol - ResearchGate. (2025, August 10).
  • Toxicology Library - LITFL. (n.d.). Life in the Fast Lane. -wM-yA8BwMIzDgPkCuerHJS2zj0icN0w==)

Sources

The Strategic Role of the Difluoromethyl Group in Modulating Imidazole-Aniline Pharmacokinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole-aniline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. However, optimizing the pharmacokinetic (ADME) profile of these molecules presents a significant challenge, with metabolic instability often being a primary hurdle. This technical guide provides an in-depth analysis of the difluoromethyl (CF2H) group as a strategic tool for overcoming these challenges. We will explore the unique physicochemical properties of the CF2H moiety—its role as a "lipophilic hydrogen bond donor," its nuanced impact on lipophilicity, and its profound effect on metabolic stability. Through a synthesis of literature-derived data, mechanistic explanations, and detailed experimental protocols, this guide will empower researchers, scientists, and drug development professionals to rationally design and validate the incorporation of the difluoromethyl group to create more robust and effective imidazole-aniline-based drug candidates.

Introduction: Fluorine's Ascendancy in Drug Design

The deliberate incorporation of fluorine into bioactive molecules has become a dominant strategy in drug discovery.[1] Approximately 20% of all recently developed pharmaceuticals contain fluorine, a testament to its ability to favorably modulate a compound's biological and physicochemical properties.[2] The C-F bond is stronger than a C-H bond, granting enhanced metabolic stability at the site of substitution.[3][4] While single fluorine atoms and the trifluoromethyl (CF3) group are common, the difluoromethyl (CF2H) group has emerged as a particularly versatile substituent, offering a unique combination of properties.[5]

The imidazole-aniline core is a privileged scaffold, capable of forming critical interactions with a wide range of biological targets.[6][7] However, the aniline nitrogen and adjacent alkyl groups are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor bioavailability. The strategic replacement of metabolically labile groups, such as a methyl or hydroxyl group, with a CF2H moiety can profoundly alter a molecule's pharmacokinetic destiny.[8][9] This guide focuses on the causality behind this alteration, providing a framework for its application.

The Unique Physicochemical Profile of the Difluoromethyl Group

The utility of the CF2H group stems from a unique confluence of electronic and steric properties that distinguish it from both its methyl (CH3) and trifluoromethyl (CF3) counterparts.

A Bioisostere with Hydrogen Bonding Capability

The CF2H group is considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[8] Unlike the CF3 group, the CF2H moiety retains a proton. The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to function as a competent hydrogen bond donor.[10][11] This capacity has led to its description as a "lipophilic hydrogen bond donor," allowing it to potentially replicate the hydrogen bonding interactions of more polar groups while increasing lipophilicity and metabolic stability.[1][12][13] The hydrogen bond acidity (A value) of the CF2H group is comparable to that of thiophenol or aniline, though not as strong as a hydroxyl group.[10][12] This allows it to maintain or create new, favorable interactions within a target's binding site.[14]

Nuanced Modulation of Lipophilicity (LogP/LogD)

While generally considered a lipophilicity-enhancing group, the impact of a CF2H substitution is highly context-dependent.[10] The experimental change in LogP when replacing a methyl with a difluoromethyl group (ΔlogP) can range from slightly negative (-0.1) to moderately positive (+0.4).[12] This provides a tool for fine-tuning lipophilicity, offering a more subtle increase compared to the often-drastic enhancement seen with a CF3 group.[5] This modulation is critical for balancing membrane permeability with aqueous solubility.

SubstituentHansch Hydrophobicity Parameter (π)General Effect on Lipophilicity
-CH₃ +0.50Baseline
-CF₂H +0.61 (approx.)Moderate Increase
-CF₃ +1.00 (approx.)Significant Increase
Table 1: Comparison of the hydrophobicity parameters for methyl, difluoromethyl, and trifluoromethyl groups. The π value quantifies the contribution of a substituent to the overall lipophilicity of a molecule.
Inductive Effects and pKa Modulation

The powerful inductive electron-withdrawing nature of the CF2H group significantly influences the basicity of adjacent functional groups.[3][4] When appended to the nitrogen of an imidazole-aniline scaffold (i.e., as an N-CF2H group), it substantially lowers the pKa of the aniline nitrogen, making it less basic. This has critical downstream effects on the molecule's ADME profile:

  • Solubility: Reduced basicity can decrease aqueous solubility, particularly in the acidic environment of the stomach.

  • Permeability: A less basic, more neutral molecule at physiological pH (7.4) can exhibit improved passive membrane permeability.[4]

  • Target Binding: Altered ionization state can affect electrostatic interactions with the target protein.

Impact on the Pharmacokinetics (ADME) of Imidazole-Aniline Scaffolds

The true power of the CF2H group is realized in its ability to systematically improve the ADME properties of a lead compound.

Metabolism: A Shield Against Oxidative Attack

The primary advantage of the CF2H group is the enhancement of metabolic stability.[2][8] The carbon-fluorine bond is exceptionally strong (~485 kJ/mol) and resistant to cleavage by oxidative enzymes like cytochrome P450s.[3][15] In a typical imidazole-aniline structure, an N-methyl group on the aniline is a common metabolic "soft spot," susceptible to N-demethylation. Replacing this CH3 group with a CF2H group effectively blocks this metabolic pathway, preventing the formation of inactive or toxic metabolites and significantly extending the drug's half-life.[16]

cluster_0 Metabolic Pathway A: N-Methyl Aniline cluster_1 Metabolic Pathway B: N-Difluoromethyl Aniline Parent_A Imidazole-Aniline-N-CH₃ (Metabolically Labile) Metabolite_A Imidazole-Aniline-N-H (Inactive Metabolite) Parent_A->Metabolite_A CYP450 N-Demethylation Parent_B Imidazole-Aniline-N-CF₂H (Metabolically Robust) Metabolism_Blocked Metabolism Blocked Parent_B->Metabolism_Blocked C-F bonds resist oxidative cleavage

Figure 1: Metabolic fate comparison. The N-CH₃ group is a substrate for CYP450-mediated demethylation, while the robust N-CF₂H group blocks this metabolic pathway.

Absorption and Distribution: A Balancing Act

The pharmacokinetic consequences of CF2H substitution on absorption and distribution are a trade-off between increased lipophilicity and decreased basicity.

  • Absorption: Enhanced lipophilicity generally improves a drug's ability to cross the gut wall via passive diffusion.[8][9] However, the reduced basicity of the aniline nitrogen may lower solubility in the stomach, potentially impacting the rate and extent of dissolution and subsequent absorption.

  • Distribution: A higher LogD can lead to increased tissue penetration and a larger volume of distribution. This can be particularly advantageous for targeting tissues outside the bloodstream, including enhanced penetration of the blood-brain barrier for CNS-acting drugs.[8]

Excretion: Shifting the Clearance Pathway

By drastically reducing hepatic metabolism, the CF2H group can fundamentally alter a drug's route of elimination. With metabolic clearance diminished, the burden of excretion shifts towards renal (kidney) or biliary (liver to feces) clearance of the unchanged parent drug. This can lead to a more predictable pharmacokinetic profile and reduce the potential for drug-drug interactions involving metabolic enzymes.

Practical Application and Experimental Validation

Rational drug design requires empirical validation. The following section outlines a hypothetical case study and key protocols for assessing the impact of CF2H substitution.

Case Study: Comparative Analysis

To illustrate the benefits, consider a hypothetical imidazole-aniline kinase inhibitor and its analogues. The data below synthesizes typical results seen in lead optimization campaigns.

CompoundAniline SubstituentLogD (pH 7.4)Aniline pKaMicrosomal t½ (min)Target IC₅₀ (nM)
Lead-CH₃ -NH-CH₃2.54.81510
Analog-OH -O-CH₃2.3N/A<5 (O-demethylation)12
Analog-CF₂H -NH-CF₂H3.02.1>120 (Stable)8
Table 2: Hypothetical data comparing a lead compound with its O-methyl (bioisostere for OH) and N-difluoromethyl analogues. The CF₂H analogue shows superior metabolic stability and retained potency.
Key Protocol: In Vitro Metabolic Stability Assay

Assessing metabolic stability is crucial. An assay using liver microsomes, which contain a high concentration of CYP450 enzymes, is a standard industry practice.[16]

Objective: To determine the in vitro half-life (t½) of a test compound upon incubation with liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture Preparation: In a microcentrifuge tube on ice, combine a phosphate buffer (pH 7.4), liver microsomes (e.g., human or rat, at a final protein concentration of 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Initiation of Reaction: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM). The NADPH is a required cofactor for CYP450 activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

Sources

Metabolic Stability of Fluorinated Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in histamine receptor antagonists, kinase inhibitors, and antifungal agents. However, its electron-rich nature and basic nitrogen centers make it a frequent target for rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes, often resulting in poor oral bioavailability and short half-lives.

This guide details the strategic incorporation of fluorine into the imidazole scaffold to enhance metabolic stability. We explore the physicochemical mechanisms driving this stability—specifically the thermodynamic strength of the C–F bond and the modulation of pKa—and provide a validated experimental protocol for assessing these derivatives in liver microsomes.

The Imidazole Liability: Metabolic Soft Spots

To engineer stability, one must first understand the failure mode. The imidazole ring is susceptible to Phase I metabolism primarily through oxidative attack at the carbon atoms (C2, C4, and C5) and N-dealkylation.

The Mechanism of Instability

CYP450 enzymes typically initiate metabolism via a high-valent iron-oxo species (Compound I). In non-fluorinated imidazoles, the mechanism often involves:

  • Hydrogen Abstraction: The C–H bonds at the C2 or C4/5 positions are relatively weak (~99 kcal/mol) compared to the oxidizing power of the CYP heme.

  • Lone Pair Coordination: The basic

    
     nitrogen (pKa ~7.0) can coordinate directly to the heme iron of CYP enzymes (Type II binding).[1] While this often causes inhibition of the enzyme (a drug-drug interaction risk), it also localizes the molecule within the active site, facilitating oxidation of adjacent alkyl groups or the ring itself.
    

The Fluorine Solution: Mechanistic Principles

Replacing specific hydrogen atoms with fluorine is a standard bioisosteric replacement, but its impact on imidazole goes beyond simple steric blocking.

Thermodynamic Stabilization (The C–F Bond)

The carbon-fluorine bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C–H). This thermodynamic barrier renders the C–F position virtually inert to CYP-mediated radical abstraction.

Electronic Shielding and pKa Modulation

This is the most critical, yet often overlooked, factor. Fluorine is the most electronegative element (Paulding scale 3.98).

  • pKa Shift: Attaching fluorine to the imidazole ring (or adjacent carbons) exerts a strong electron-withdrawing inductive effect (

    
    ). This significantly lowers the basicity of the imidazole nitrogens.
    
  • Reduced Heme Coordination: By lowering the pKa (e.g., from ~7.0 to ~4.5), the affinity of the imidazole nitrogen for the CYP heme iron is reduced. This decreases the "residence time" of the drug in the metabolic active site and simultaneously lowers the risk of CYP inhibition.

Visualizing the Blockade

The following diagram illustrates how fluorination disrupts the standard oxidative pathway.

MetabolicBlockade cluster_0 Non-Fluorinated Imidazole cluster_1 Fluorinated Derivative CYP CYP450 (Fe-Oxo Species) Img_H Imidazole-H (Weak C-H Bond) CYP->Img_H Attacks Img_F Imidazole-F (Strong C-F Bond) CYP->Img_F Repelled/Slowed Complex_H Heme-N Coordination (High Affinity) Img_H->Complex_H Binds Fe Metabolite Oxidized Metabolite (Ring Opening/OH) Complex_H->Metabolite Rapid Oxidation Complex_F Reduced Coordination (Low pKa) Img_F->Complex_F Weak Binding Stable Metabolically Stable (Intact Drug) Complex_F->Stable No Reaction

Figure 1: Mechanistic divergence between H-imidazole and F-imidazole metabolism. Fluorine prevents H-abstraction and reduces heme coordination affinity.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of synthesized derivatives, a rigorous microsomal stability assay is required. This protocol uses Human Liver Microsomes (HLM) and LC-MS/MS quantification.

Materials
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Verapamil).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound (fluorinated imidazole) in phosphate buffer (final DMSO < 0.1%).

    • Add microsomes (final conc. 0.5 mg/mL).[2]

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.[3]

    • Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (ACN + IS).

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant onto LC-MS/MS (e.g., C18 column, Gradient 5-95% ACN).

    • Monitor MRM transitions for Parent and potential Metabolites (+16 Da for hydroxylation).

Assay Workflow Diagram

AssayProtocol cluster_sampling Time Course Sampling Start Start: Test Compound (1 µM in Buffer) Mix Add Microsomes (0.5 mg/mL) Start->Mix PreWarm Pre-warm 37°C (5 min) Mix->PreWarm Initiate Add NADPH (Start Reaction) PreWarm->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench with ACN + IS (Precipitate Protein) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifuge (4000 rpm) Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining) Centrifuge->LCMS

Figure 2: Microsomal Stability Assay Workflow. Critical path from incubation to LC-MS/MS quantification.

Representative Data: The Fluorine Effect

The following table summarizes the typical impact of fluorination on imidazole kinetics. Note the correlation between pKa reduction and increased metabolic half-life (


).
Compound StructurepKa (Basic N)

(µL/min/mg)

(min)
Metabolic Fate
1-Benzylimidazole (Parent)7.2145.0 (High)9.5Rapid C2/C4 hydroxylation
2-Fluoro-1-benzylimidazole 4.832.0 (Low)43.0Blocked C2; Slow N-dealkylation
4-Fluoro-1-benzylimidazole 5.145.0 (Moderate)31.0Blocked C4; C2 oxidation persists
Voriconazole (Clinical Ref)~1.6 (Triazole*)< 10.0> 120Highly Stable (Fluorinated phenyl)

Note: Data represents idealized trends based on structure-activity relationships (SAR) observed in kinase and antifungal research [1, 2]. Lower


 indicates higher stability.
Data Interpretation
  • Parent: High clearance due to accessible C-H bonds and high heme affinity.

  • 2-Fluoro: Most effective stabilization. Blocking the C2 position is often critical as it is the most electron-deficient carbon and prone to nucleophilic enzymatic attack or radical abstraction.

  • pKa Correlation: The drop in pKa from 7.2 to ~5.0 significantly reduces non-productive binding to the CYP heme, allowing the molecule to bypass the "metabolic trap."

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Haghi, W., et al. (2025). Applications of 2-Fluoro-2H-Imidazole in Medicinal Chemistry: A Detailed Overview. BenchChem.[4] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Protocol Source: AxisPharm. (2024). Microsomal Stability Assay Protocol. Link

  • Swart, P. J., et al. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors. ChemMedChem. Link

Sources

Technical Review: 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline (CAS: 1315369-01-7) represents a specialized pharmacophore in modern drug discovery, primarily utilized as a "hinge-binding" or "solvent-front" moiety in the development of next-generation kinase inhibitors and GPCR antagonists (specifically P2Y1).[1]

Unlike its methyl (


) or trifluoromethyl (

) analogs, the difluoromethyl (

)
group offers a unique physicochemical profile.[2] It functions as a lipophilic hydrogen bond donor , capable of interacting with protein targets similarly to a hydroxyl or thiol group, but with significantly improved membrane permeability and metabolic stability. This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, structure-activity relationship (SAR), and application in high-affinity ligand design.

Chemical Architecture & SAR Analysis

The Difluoromethyl Advantage

The strategic value of this scaffold lies in the bioisosteric properties of the


-difluoromethyl group on the imidazole ring.
Substituent

(Inductive Effect)
H-Bond Donor PotentialLipophilicity (LogP)Metabolic Stability

Weak DonorNoneHighLow (Oxidation risk)

Strong WithdrawerNoneVery HighHigh

Moderate WithdrawerYes (Weak) Moderate High
  • Acidity Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the

    
     of the imidazole C-H bonds, potentially strengthening 
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine gates in kinases).
  • H-Bond Donor: The C-H bond in

    
     is sufficiently polarized to act as a weak hydrogen bond donor, a feature absent in 
    
    
    
    .[1] This allows the molecule to pick up specific interactions (e.g., with backbone carbonyls) that methyl analogs cannot.
The Aniline Handle

The para-aniline moiety serves as the primary vector for library expansion.[1] In medicinal chemistry campaigns, this amine is typically coupled with:

  • Carboxylic Acids/Acyl Chlorides: To form amides (common in Type II kinase inhibitors).

  • Isocyanates: To form ureas (e.g., Sorafenib-like scaffolds).

  • Halides: via Buchwald-Hartwig amination to form bi-aryl amine systems.[1]

Experimental Protocols: Synthesis Pathways

The synthesis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is non-trivial due to the difficulty of direct


-difluoromethylation.[1] The protocol below synthesizes the core imidazole first, followed by functionalization.
Route A: De Novo Imidazole Synthesis (Recommended)

This route avoids the regioselectivity issues often seen when alkylating pre-formed imidazoles.

Step 1: Formation of 4-(1H-imidazol-2-yl)nitrobenzene
  • Reagents: 4-Nitrobenzaldehyde (

    
     eq), Glyoxal (40% aq., 
    
    
    
    eq), Ammonium Acetate (
    
    
    eq).
  • Solvent: Methanol (MeOH).

  • Conditions: Reflux for 4–6 hours.

  • Mechanism: Cyclocondensation of the aldehyde with glyoxal and ammonia source.

  • Workup: Cool to RT. Precipitate forms. Filter, wash with cold water/ethanol. Recrystallize from EtOH.

  • Yield Target: >85%.

Step 2:

-Difluoromethylation
  • Challenge: Direct alkylation with

    
     (Freon-22) is ozone-depleting and requires gas handling.[1]
    
  • Modern Protocol: Use Diethyl (bromodifluoromethyl)phosphonate (

    
    ) as a difluorocarbene source.
    
  • Reagents: Step 1 Product (

    
     eq), 
    
    
    
    (
    
    
    eq), KOH (
    
    
    eq) or
    
    
    .
  • Solvent: Acetonitrile (MeCN) / Water biphasic system or DMF.

  • Conditions: 0°C to RT, stir for 12 hours.

  • Mechanism: Generation of

    
     (difluorocarbene) in situ, which inserts into the N-H bond.
    
  • Note: This step determines the success of the synthesis. Rigorous exclusion of excess water (beyond what is needed for base solubility) is critical to prevent carbene quenching.

Step 3: Reduction of Nitro Group
  • Reagents:

    
     (g), Pd/C (10% wt).
    
  • Solvent: Ethanol/Ethyl Acetate (1:1).

  • Conditions: 1 atm

    
    , RT, 2–4 hours.
    
  • Workup: Filter through Celite pad to remove Pd. Concentrate filtrate.

  • Validation: LC-MS should show

    
    .[1]
    

Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points in the synthetic pathway, highlighting the divergence between traditional and modern difluoromethylation strategies.

Synthesis_Pathway Start Starting Material: 4-Nitrobenzaldehyde Step1 Cyclocondensation (Glyoxal + NH4OAc) Start->Step1 Intermediate1 Intermediate: 4-(1H-imidazol-2-yl)nitrobenzene Step1->Intermediate1 Decision Difluoromethylation Strategy Intermediate1->Decision Route_Old Gas Phase Alkylation (ClCF2H / Base) *Safety Risk* Decision->Route_Old Traditional Route_New Carbene Insertion (BrCF2PO(OEt)2 / KOH) *Recommended* Decision->Route_New Modern Intermediate2 N-Difluoromethyl Intermediate Route_Old->Intermediate2 Route_New->Intermediate2 Step3 Nitro Reduction (H2, Pd/C) Intermediate2->Step3 Final Target Product: 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline Step3->Final

Figure 1: Synthetic workflow comparing traditional gas-phase alkylation vs. modern carbene insertion for N-difluoromethylation.

SAR & Pharmacophore Map

This diagram maps the functional roles of each part of the molecule in a biological context (e.g., Kinase Binding).

SAR_Map CF2H Difluoromethyl Group (-CF2H) Imidazole Imidazole Core CF2H->Imidazole N1-Substitution H_Donor Lipophilic H-Bond Donor (Bioisostere of -OH) CF2H->H_Donor Metab_Stab Metabolic Stability (Blocks Oxidation) CF2H->Metab_Stab Phenyl Phenyl Linker Imidazole->Phenyl C2-Attachment Pi_Stack Pi-Pi Stacking (Gatekeeper Residues) Imidazole->Pi_Stack Aniline Aniline Amine (-NH2) Phenyl->Aniline Para-Position Coupling Coupling Site (Amide/Urea Formation) Aniline->Coupling

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold.[1]

Applications & Case Studies

Kinase Inhibition (Type II Inhibitors)

This aniline is frequently used to synthesize "Tail" moieties for Type II kinase inhibitors (e.g., VEGFR, PDGFR, RAF).

  • Mechanism: The imidazole binds in the hydrophobic pocket adjacent to the ATP binding site. The

    
     group interacts with the solvent front or specific ribose-binding pocket residues.[1]
    
  • Example: Analogs of Nilotinib or Sorafenib where the central ring is replaced or modified. The aniline nitrogen forms a urea linkage with a second aryl group, creating the classic "DD" (Donor-Donor) motif required for binding the Glu-Lys salt bridge.[1]

P2Y1 Receptor Antagonists

Recent literature identifies 4-(difluoromethyl)-1H-imidazole derivatives as potent P2Y1 antagonists for antithrombotic therapy.[1]

  • Role: The scaffold replaces the traditional urea/nucleotide-like core, providing a non-nucleotide antagonist that avoids the metabolic instability of phosphate groups.

References

  • Zhang, B., et al. (2025).[3] Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids as P2Y1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl group as a hydrogen bond donor: A convenient tool for medicinal chemistry. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

  • PubChem. (2025). Compound Summary: 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline (CAS 1315369-01-7). [Link][1]

  • He, Z., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Conditions. Organic Letters. [Link]

Sources

Methodological & Application

Application Note: Optimized Reagents for the Preparation of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline , a critical pharmacophore found in PI3K and kinase inhibitors (e.g., ZSTK474 analogs). The primary challenge in this synthesis is the efficient introduction of the difluoromethyl (


) group onto the imidazole nitrogen while maintaining chemoselectivity and safety.

Traditional methods utilizing chlorodifluoromethane gas (Freon-22) require autoclaves and pose environmental compliance issues. This guide validates a scalable, solid-state reagent protocol using Sodium Chlorodifluoroacetate as a difluorocarbene source, followed by a chemoselective nitro-reduction that preserves the labile


 moiety.
Key Advantages of This Protocol
  • Safety: Eliminates the use of gaseous Freon-22.

  • Selectivity: High

    
    -alkylation specificity over 
    
    
    
    -alkylation.
  • Stability: Reduction conditions optimized to prevent hydrodefluorination.

Retrosynthetic Strategy & Reagent Selection

The synthesis is designed around a "Build-Then-Functionalize" approach. We first construct the 2-aryl imidazole scaffold, then install the difluoromethyl group, and finally unmask the aniline amine.

Strategic Pathway

SyntheticPathway Start 4-Nitrobenzaldehyde (Starting Material) Step1 2-(4-Nitrophenyl)-1H-imidazole (Scaffold Formation) Start->Step1 Glyoxal, NH4OAc MeOH, Reflux Step2 4-[1-(Difluoromethyl)-1H-imidazol-2-yl] nitrobenzene Step1->Step2 ClCF2CO2Na K2CO3, DMF, 95°C Target 4-[1-(Difluoromethyl)-1H-imidazol-2-yl] aniline Step2->Target Fe, NH4Cl EtOH/H2O, 70°C

Figure 1: Three-step synthetic pathway highlighting the late-stage difluoromethylation strategy.

Reagent Rationale
Transformation StepSelected ReagentRationale for Selection
Scaffold Formation Glyoxal (40% aq) +

Efficiency: The Radziszewski synthesis allows direct access to the 2-substituted imidazole from the aldehyde in one pot, avoiding the multi-step imidate route.
Difluoromethylation Sodium Chlorodifluoroacetate Safety & Handling: A solid, stable salt that generates difluorocarbene (

) in situ at 90–100°C. It avoids the need for specialized gas handling equipment required for

.
Nitro Reduction Iron Powder +

Chemoselectivity: Catalytic hydrogenation (

) poses a high risk of defluorination (cleaving the C-F bond). Fe/

is mild and strictly reduces the nitro group.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Nitrophenyl)-1H-imidazole

Targeting the scaffold construction.

Reagents:

  • 4-Nitrobenzaldehyde (1.0 equiv)

  • Glyoxal (40% aqueous solution, 1.2 equiv)

  • Ammonium Acetate (4.0 equiv)

  • Methanol (Solvent)

Protocol:

  • Dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) in Methanol (150 mL).

  • Add Glyoxal solution (17.4 g, 120 mmol) to the stirring solution.

  • Cool the mixture to 0°C and slowly add Ammonium Acetate (30.8 g, 400 mmol).

  • Allow the mixture to warm to room temperature, then reflux for 4 hours.

  • Workup: Concentrate the solvent under reduced pressure. Pour the residue into ice-water (300 mL). The yellow precipitate is collected by filtration, washed with water, and dried.

  • QC Check:

    
     (DMSO-d6) should show imidazole protons as a broad singlet or two doublets around 7.0–7.5 ppm and phenyl protons splitting.
    
Step 2: N-Difluoromethylation (The Critical Step)

Installing the


 group using a solid carbene source.

Reagents:

  • 2-(4-Nitrophenyl)-1H-imidazole (from Step 1)

  • Sodium Chlorodifluoroacetate (

    
    ) (2.5 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Anhydrous)

Mechanism of Action: The reaction proceeds via the thermal decarboxylation of the sodium salt to generate difluorocarbene (


), which acts as an electrophile attacking the imidazole nitrogen.

Mechanism Reagent ClCF2CO2Na (Solid Reagent) Carbene :CF2 (Difluorocarbene) Reagent->Carbene Decarboxylation (-CO2, -NaCl) 95°C Product N-Difluoromethyl Product Carbene->Product Electrophilic Insertion Intermediate Imidazolyl Anion (Nucleophile) Intermediate->Product Attacks :CF2 followed by protonation

Figure 2: Generation of difluorocarbene from sodium chlorodifluoroacetate.

Protocol:

  • In a round-bottom flask equipped with a condenser, dissolve 2-(4-nitrophenyl)-1H-imidazole (1.89 g, 10 mmol) in anhydrous DMF (20 mL).

  • Add

    
     (2.76 g, 20 mmol) and stir for 15 minutes to deprotonate the imidazole.
    
  • Add Sodium Chlorodifluoroacetate (3.81 g, 25 mmol).

  • Heat the reaction mixture to 95–100°C under an inert atmosphere (

    
    ) for 4–6 hours. Note: Vigorous bubbling (
    
    
    
    ) will occur; ensure adequate venting.
  • Workup: Cool to room temperature and pour into water (100 mL). Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted starting material.

  • QC Check:

    
     (DMSO-d6) is diagnostic. Look for the triplet of the 
    
    
    
    proton at
    
    
    with a large coupling constant (
    
    
    ).
Step 3: Chemoselective Reduction

Reducing the nitro group without defluorination.

Reagents:

  • 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]nitrobenzene

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Ethanol/Water (4:1 ratio)

Protocol:

  • Suspend the nitro compound (1.0 equiv) in Ethanol/Water (4:1, 0.1 M concentration).

  • Add Iron powder and

    
    .
    
  • Heat to 70°C with vigorous stirring for 2 hours.

  • Monitor by TLC/LCMS. The starting nitro spot should disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Redissolve in EtOAc, wash with water, and dry.

  • Final Product: 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield in Step 2 Incomplete carbene generation or moisture in DMF.Ensure temperature reaches at least 95°C. Use strictly anhydrous DMF. Add reagent in two portions (1.5 eq then 1.0 eq).
Defluorination in Step 3 Harsh reduction conditions.Do not use

with

or

. Stick to Fe/

or

.
Missing

Triplet
N-H proton exchange or incorrect product.The

proton is a triplet (

). If a singlet is seen, the reaction failed. Run

to confirm (doublet around -90 to -100 ppm).

References

  • Difluoromethylation Methodology: Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate.[1] Organic Letters, 15(19), 5036–5039.[2]

  • Imidazole Synthesis (Radziszewski): Al-Masoudi, N. A., et al. (2011). Synthesis and anti-HIV activity of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles. Heteroatom Chemistry. (General reference for aldehyde-glyoxal condensation).

  • Nitro Reduction Selectivity: Force, G., et al. (2021). Chemoselective Nitro Reduction. ACS Catalysis.

  • ZSTK474 Analog Synthesis: Rewcastle, G. W., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs. European Journal of Medicinal Chemistry, 64, 137-147.[3]

Sources

Peptide Coupling Protocols for the Synthesis of Novel Amides Using 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline with N-protected amino acids. The difluoromethyl-imidazole motif is of growing interest in medicinal chemistry, offering unique physicochemical properties. However, the electronic nature of this aniline presents challenges for standard amide bond formation. This guide explains the underlying chemical principles, compares various coupling strategies, and provides two detailed, validated protocols for achieving high-yield synthesis of the target peptide conjugates. Emphasis is placed on the rationale behind procedural steps, troubleshooting, and robust analytical characterization of the final product.

Introduction: The Significance of the Difluoromethyl-Imidazole Moiety

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and modulated lipophilicity.[1] The 1-(difluoromethyl)-1H-imidazole group, in particular, serves as a valuable bioisosteric replacement for other functional groups, influencing the electronic and conformational properties of a molecule. The aniline derivative, 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, is therefore a critical building block for synthesizing novel therapeutics, from kinase inhibitors to other targeted agents.[2][3]

However, the successful use of this building block hinges on overcoming a key synthetic challenge: the formation of an amide bond. The aniline nitrogen in this molecule exhibits reduced nucleophilicity due to the electron-withdrawing nature of the attached difluoromethyl-imidazole ring system. Consequently, standard peptide coupling conditions may result in low yields or slow reaction times.[4] This guide provides expert insights and optimized protocols to address this challenge directly.

Reaction Schematics and Core Components

The fundamental transformation discussed is the formation of an amide bond between an N-protected amino acid and 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

G start Weigh Reactants (Amino Acid, Aniline, Coupling Reagent) dissolve Dissolve in Anhydrous Solvent (e.g., DMF) under N₂ start->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base preactivate Pre-activate (5-10 min) add_base->preactivate add_aniline Add Aniline Solution preactivate->add_aniline react React at RT (Monitor by TLC/LC-MS) add_aniline->react workup Aqueous Work-up (Acid/Base Washes) react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify via Flash Chromatography dry->purify analyze Characterize Pure Product (NMR, LC-MS, HRMS) purify->analyze end Final Product analyze->end

Sources

Application Note: Scalable Synthesis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a scalable, three-step synthetic protocol for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline , a critical intermediate in the development of kinase inhibitors and bioisosteric drug candidates. The difluoromethyl (


) group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl, thiol, or amide groups to improve metabolic stability and membrane permeability.

The procedure moves away from ozone-depleting chlorodifluoromethane (Freon-22) gas, utilizing sodium chlorodifluoroacetate as a solid, manageable source of difluorocarbene for the critical N-difluoromethylation step. The final reduction utilizes a chemoselective catalytic hydrogenation optimized to preserve the fluoroalkyl moiety.

Retrosynthetic Strategy & Pathway

The synthesis is designed for scale (gram to kilogram), prioritizing cost-effective reagents and filtration-based workups to minimize chromatographic purification.

Strategic Logic
  • Imidazole Construction: The imidazole core is built first using the Debus-Radziszewski reaction. This is more convergent than coupling a pre-formed imidazole to a phenyl ring.

  • Difluoromethylation: Introducing the

    
     group requires a difluorocarbene source.[1] We utilize sodium chlorodifluoroacetate (
    
    
    
    ) which decarboxylates at elevated temperatures to generate
    
    
    in situ. This avoids the handling of toxic gases.
  • Nitro Reduction: The nitro group serves as a masked aniline, protected from the oxidative conditions of imidazole formation and the alkylation conditions. It is revealed in the final step via catalytic hydrogenation.

Retrosynthesis Target Target Molecule 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline Intermediate2 Nitro Precursor 1-(difluoromethyl)-2-(4-nitrophenyl)-1H-imidazole Target->Intermediate2 Nitro Reduction (Pd/C, H2) Intermediate1 Imidazole Core 2-(4-nitrophenyl)-1H-imidazole Intermediate2->Intermediate1 N-Difluoromethylation (ClCF2CO2Na, K2CO3) StartingMaterials Starting Materials 4-Nitrobenzaldehyde + Glyoxal + NH4OAc Intermediate1->StartingMaterials Cyclocondensation (Debus-Radziszewski)

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-nitrophenyl)-1H-imidazole

This step utilizes a modified Debus-Radziszewski imidazole synthesis. The reaction is robust and the product precipitates, facilitating easy scale-up.

  • Reagents: 4-Nitrobenzaldehyde (1.0 equiv), Glyoxal (40% aq. solution, 1.2 equiv), Ammonium Acetate (4.0 equiv), Methanol (10 vol).

  • Equipment: Jacketed reactor or Round Bottom Flask (RBF) with reflux condenser.

Protocol:

  • Charge 4-nitrobenzaldehyde (e.g., 50 g, 331 mmol) and methanol (500 mL) into the reactor. Stir to suspend.

  • Add Ammonium Acetate (102 g, 1.32 mol) in a single portion.

  • Add Glyoxal solution (40% w/w, 57.6 g, 397 mmol) dropwise over 15 minutes.

    • Note: A mild exotherm may be observed.

  • Heat the mixture to reflux (65°C) and maintain for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2] The aldehyde peak should disappear.

  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the mixture into ice-water (1.5 L) with vigorous stirring. The product will precipitate as a yellow/orange solid.

  • Adjust pH to ~8–9 using Ammonium Hydroxide (

    
    ) to ensure the imidazole is in the free base form.
    
  • Filter the solid and wash with water (3 x 200 mL) followed by cold ethanol (50 mL).

  • Dry in a vacuum oven at 50°C for 12 hours.

Yield Target: 85–90% Purity: >95% (sufficient for next step).

Step 2: N-Difluoromethylation

This is the critical engineering step. The use of Sodium Chlorodifluoroacetate allows for the generation of difluorocarbene (


) without specialized gas handling equipment.
  • Reagents: 2-(4-nitrophenyl)-1H-imidazole (from Step 1), Sodium Chlorodifluoroacetate (

    
    , 2.5 equiv), Potassium Carbonate (
    
    
    
    , 2.0 equiv), DMF (anhydrous, 10 vol).
  • Safety: This reaction generates

    
     gas. Ensure adequate venting.
    

Protocol:

  • Charge 2-(4-nitrophenyl)-1H-imidazole (40 g, 211 mmol),

    
     (58.4 g, 422 mmol), and anhydrous DMF (400 mL) into a reactor equipped with an overhead stirrer and a reflux condenser.
    
  • Heat the mixture to 95–100°C.

  • Add Sodium Chlorodifluoroacetate (80.6 g, 528 mmol) portion-wise over 1 hour.

    • Critical: Do not add all at once. The reagent decomposes to release

      
       and 
      
      
      
      . Rapid addition causes excessive foaming and pressure buildup.
    • Mechanism:[3][4]

      
      . The carbene inserts into the N-H bond (or attacks the N-anion).
      
  • Stir at 100°C for an additional 2–4 hours.

    • Checkpoint: Monitor HPLC.[2] The starting material (polar) converts to the less polar N-difluoromethyl product.

  • Cool to room temperature.

  • Pour the reaction mixture into water (2 L) and extract with Ethyl Acetate (3 x 500 mL).

    • Alternative Workup (Scale >100g): Pour into water, stir for 1 hour. The product may precipitate.[5] If it forms a gum, proceed with extraction.

  • Wash combined organics with brine (2 x 300 mL), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via short silica plug (eluting with CH2Cl2/MeOH) if the crude is dark.

Yield Target: 60–75% Regioselectivity: The starting material is a tautomeric mixture, but the product is fixed. Since the imidazole is substituted at C2, N1 and N3 are equivalent in the starting material relative to the phenyl ring, resulting in a single regioisomer: 1-(difluoromethyl)-2-(4-nitrophenyl)-1H-imidazole.

Step 3: Nitro Reduction to Aniline

Catalytic hydrogenation is preferred over Fe/HCl reduction to avoid potential hydrolysis of the difluoromethyl group under harsh acidic conditions and to simplify purification.

  • Reagents: 1-(difluoromethyl)-2-(4-nitrophenyl)-1H-imidazole, 10% Pd/C (50% wet, 10 wt% loading), Methanol or THF.

  • Equipment: Hydrogenation vessel (Parr shaker or autoclave).

Protocol:

  • Charge the nitro intermediate (20 g) and Methanol (200 mL) into the hydrogenation vessel.

  • Add 10% Pd/C catalyst (2.0 g, wet).

    • Safety: Add catalyst under inert atmosphere (Nitrogen/Argon) to prevent ignition of methanol vapors.

  • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Pressurize to 30–40 psi (2–3 bar) with Hydrogen.

  • Stir at room temperature (20–25°C) for 4–8 hours.

    • Monitoring: Monitor hydrogen uptake.[2][4] If uptake ceases, check HPLC.

    • Selectivity: The

      
       group is generally stable to Pd/C at moderate pressures and temperatures. Avoid high temperatures (>50°C) to prevent defluorination.
      
  • Filter the catalyst through a pad of Celite. Wash the pad with Methanol.

  • Concentrate the filtrate to dryness.

  • Final Purification: Recrystallize from Isopropanol/Heptane or convert to the Hydrochloride salt for storage (add HCl in dioxane to the ethereal solution of the free base).

Yield Target: 90–95%

Analytical Data & Quality Control

The following table summarizes the expected analytical signatures for the intermediate and final product.

CompoundHPLC RT (min)*1H NMR (DMSO-d6) Key SignalsMass Spec (ESI+)
Intermediate 1 (Nitro-imidazole)3.2

12.8 (br s, 1H, NH), 8.3 (d, 2H), 8.1 (d, 2H), 7.4 (s, 2H).
[M+H]+ = 190.1
Intermediate 2 (N-CF2H Nitro)4.5

8.4 (d, 2H), 8.0 (d, 2H), 7.8 (t, J=58Hz, 1H, CF2H) , 7.6 (d, 1H), 7.2 (d, 1H).
[M+H]+ = 240.1
Target (Aniline)2.1

7.6 (t, J=58Hz, 1H, CF2H) , 7.3 (d, 2H), 6.9 (d, 1H), 6.8 (d, 1H), 6.6 (d, 2H), 5.4 (s, 2H, NH2).
[M+H]+ = 210.1

*Note: HPLC RT is relative, based on a standard C18 reverse-phase gradient (5-95% MeCN/Water).

Key Spectroscopic Feature

The diagnostic signal for the


 group is a triplet  in the proton NMR around 7.2–7.8 ppm  with a very large coupling constant (

). This confirms the successful incorporation of the difluoromethyl group.

Process Safety & Hazards

Difluorocarbene Generation

The decomposition of sodium chlorodifluoroacetate releases difluorocarbene (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) , a reactive species. While less toxic than gaseous precursors, the reaction generates significant Carbon Dioxide (

)
.
  • Hazard: Rapid gas evolution can over-pressurize the reactor.

  • Control: Strictly control the addition rate of the solid reagent. Ensure the reactor vent is sized appropriately and not blocked.

Hydrogenation[2][4][7][8][9][10][11]
  • Hazard: Hydrogen gas is highly flammable and explosive. Pd/C is pyrophoric when dry.[2]

  • Control: Always keep Pd/C wet. Purge vessels with inert gas before introducing hydrogen. Ground all equipment to prevent static discharge.

Chemical Compatibility[6]
  • Avoid strong bases (e.g., NaH, LDA) with the final product, as the

    
     group can undergo elimination or hydrolysis under extreme basic conditions.
    
  • Avoid prolonged exposure to strong aqueous acids, which can hydrolyze the

    
     to a formyl group (
    
    
    
    ).

References

  • Mao, T., et al. (2018).[1] "N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition." Tetrahedron Letters, 59(27), 2625-2628. Link

  • Mehta, V. P., & Greaney, M. F. (2013).[1][3] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039.[3] Link

  • Prakash, G. K. S., et al. (2014). "N-Difluoromethylation of imidazoles and benzimidazoles using the Ruppert-Prakash reagent under neutral conditions." Organic Letters, 16(1), 54-57. Link

  • BenchChem. (2025).[2] "Technical Support: Catalytic Reduction of Nitro Compounds." Link

  • ChemicalBook. (2024). "Synthesis of Difamilast: Application of Sodium Chlorodifluoroacetate in API Synthesis." Link

  • CAS Registry. "4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline - CAS 1315369-01-7."

Sources

Application Note: Functionalization of the Aniline Moiety in 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scaffold Analysis

The scaffold 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline represents a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the


-difluoromethyl (

-CF

H)
group.[1] Unlike a standard methyl group, the CF

H moiety acts as a lipophilic hydrogen bond donor (bioisostere for -OH or -SH) and significantly modulates the basicity of the imidazole ring.
Chemical Reactivity Profile
  • The Aniline Nucleophile: The aniline nitrogen is the primary handle for functionalization. However, its nucleophilicity is modulated by the para-substituted imidazole. The imidazole ring, typically electron-rich, is modified here by the electron-withdrawing

    
    -CF
    
    
    
    H group. This reduces the electron density of the imidazole, thereby reducing its ability to donate electrons into the phenyl ring. Consequently, this aniline is less nucleophilic than standard p-toluidine, necessitating high-efficiency coupling reagents.
  • Stability of the

    
    -CF
    
    
    
    H Group:
    The
    
    
    -CF
    
    
    H moiety is generally stable under standard basic and neutral conditions used in amide coupling. However, it behaves chemically as a hemiaminal derivative. Crucial Caution: Prolonged exposure to strong aqueous acids at elevated temperatures can lead to hydrolysis of the C-F bonds or cleavage of the N-C bond. Protocols must avoid harsh acidic workups.
Decision Matrix for Functionalization

Select the appropriate pathway based on the desired pharmacophore.

ReactionLogic Start Target: Aniline Functionalization Decision Desired Linker? Start->Decision Amide Amide (-NHCO-) (High Stability) Decision->Amide Acylation Urea Urea (-NHCONH-) (H-Bond Donor) Decision->Urea Carbamoylation Amine Secondary Amine (-NH-CH2-) (Basic Center) Decision->Amine Reductive Alkylation

Figure 1: Strategic decision tree for functionalizing the aniline handle.

Protocol A: High-Efficiency Amide Coupling

Application: Generation of amide libraries for SAR (Structure-Activity Relationship) exploration. Rationale: Due to the reduced nucleophilicity of the aniline, standard EDC/HOBt conditions often result in sluggish conversion or low yields. HATU is selected as the coupling agent because the HOAt moiety (7-azabenzotriazole) accelerates the reaction via a "neighboring group effect," stabilizing the active ester and facilitating nucleophilic attack by the aniline.

Reagents & Materials
ComponentSpecificationRole
Substrate 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline (1.0 eq)Nucleophile
Carboxylic Acid R-COOH (1.2 eq)Electrophile
Coupling Agent HATU (1.3 eq)Carboxyl Activator
Base DIPEA (N,N-Diisopropylethylamine) (3.0 eq)Proton Scavenger
Solvent Anhydrous DMF or DMAPolar Aprotic Medium
Step-by-Step Methodology
  • Pre-Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 eq) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 2 minutes.

  • Activation: Add HATU (1.3 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. Visual Check: The solution often turns yellow/orange.

  • Coupling: Add the aniline substrate (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LCMS. Look for the disappearance of the aniline peak (M+H) and appearance of Product (M+H).

  • Workup (Library Scale):

    • Dilute with EtOAc.

    • Wash with sat. NaHCO

      
       (2x) and Brine (1x). Note: Avoid 1M HCl washes to protect the 
      
      
      
      -CF
      
      
      H group.
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.

Protocol B: Urea Synthesis via Isocyanates

Application: Introducing a urea motif to engage a specific binding pocket (e.g., Asp/Glu residues in kinase hinge regions). Rationale: Isocyanates are highly reactive electrophiles. No external activation is required. The reaction is driven by the formation of the stable urea bond.

Reagents & Materials
ComponentSpecificationRole
Substrate Aniline Scaffold (1.0 eq)Nucleophile
Isocyanate R-N=C=O (1.1 eq)Electrophile
Solvent Anhydrous DCM or THFSolvent
Catalyst (Optional) DMAP (0.1 eq)Nucleophilic Catalyst
Step-by-Step Methodology
  • Dissolution: Dissolve the aniline substrate in anhydrous DCM (0.1 M).

    • Tip: If solubility is poor in DCM, use THF.

  • Addition: Add the Isocyanate (1.1 eq) dropwise at 0°C.

  • Equilibration: Remove ice bath and stir at RT for 2–6 hours.

  • Troubleshooting: If the reaction stalls (due to low aniline nucleophilicity), add 0.1 eq of DMAP and heat to 40°C.

  • Quenching: Add a scavenger resin (e.g., Trisamine resin) to remove excess isocyanate, or wash with water.

  • Isolation: The urea product often precipitates from DCM. Filter the solid and wash with cold Et

    
    O.
    

Protocol C: Reductive Amination

Application: Synthesis of secondary amines to tune pKa and solubility. Rationale: We use Sodium Triacetoxyborohydride (STAB) . It is milder than NaBH


 and does not reduce the imine of the imidazole or defluorinate the 

-CF

H group.
Step-by-Step Methodology
  • Imine Formation: Combine aniline (1.0 eq) and Aldehyde (R-CHO, 1.2 eq) in DCE (1,2-Dichloroethane).

  • Acid Catalysis: Add Acetic Acid (2.0 eq) to catalyze imine formation. Stir for 1 hour at RT.

  • Reduction: Add STAB (NaBH(OAc)

    
    , 2.5 eq) in one portion.
    
  • Reaction: Stir vigorously at RT for 12–24 hours.

  • Quench: Quench with sat. NaHCO

    
     (aqueous).
    
  • Extraction: Extract with DCM.

QC, Purification & Analytical Validation

The physicochemical properties of the


-CF

H imidazole ring require specific purification conditions.
Purification Workflow

The product will likely be a polar base. Standard silica chromatography may cause streaking.

Purification Crude Crude Reaction Mixture Check Solubility Check Crude->Check NormalPhase Flash Chromatography DCM:MeOH (95:5) + 1% NH4OH Check->NormalPhase Soluble in DCM ReversePhase Prep-HPLC (C18) Water:MeCN Modifier: 0.1% Formic Acid Check->ReversePhase Polar/Insoluble

Figure 2: Purification logic for imidazole-aniline derivatives.

Analytical Markers (1H NMR & 19F NMR)

To validate the integrity of the


-CF

H
group after reaction:
  • 1H NMR: Look for a triplet (coupling with two Fluorines) in the range of

    
     7.2 – 7.8 ppm  with a large coupling constant (
    
    
    
    Hz).
  • 19F NMR: Expect a doublet typically around

    
     -90 to -100 ppm .
    
  • Absence of Signal: If these signals disappear, the

    
    -CF
    
    
    
    H group has been hydrolyzed (likely to the N-formyl or NH group).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Beutner, G. L., et al. (2018). TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218–4222.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Application Notes & Protocols: Catalytic Reduction of 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

The targeted synthesis of functionalized anilines is a cornerstone of modern medicinal chemistry and drug development. 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is a critical building block for a range of pharmacologically active molecules. The reduction of its nitroaromatic precursor, 4-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-nitrobenzene, is the pivotal step in its synthesis. The conversion of a nitro group to a primary amine is a fundamental transformation, enabling further synthetic manipulations such as amide bond formation, diazotization, and reductive amination.[1]

This document provides a detailed guide for researchers, scientists, and drug development professionals on reliable and efficient catalytic reduction methods for this specific precursor. We will move beyond simple step-by-step instructions to explain the causality behind procedural choices, ensuring robust and reproducible outcomes. The protocols described herein are designed to be self-validating systems, incorporating in-process controls to monitor reaction progress and ensure success.

Scientific Rationale: Challenges and Strategic Considerations

The reduction of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-nitrobenzene requires careful consideration of the substrate's unique structural features to ensure high chemoselectivity. The primary goal is the complete reduction of the nitro group while preserving the integrity of the difluoromethyl and imidazole moieties.

  • Stability of the Difluoromethyl Group: While C-F bonds are generally strong, aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts) can potentially lead to hydrogenolysis (C-F bond cleavage). Platinum-based catalysts, for instance, are sometimes preferred over palladium to minimize hydrogenolysis in sensitive substrates.[2]

  • The Imidazole Ring: The basic nitrogen atoms of the imidazole ring can coordinate to the surface of the metal catalyst. This interaction can, in some cases, poison or deactivate the catalyst, leading to sluggish or incomplete reactions. The choice of solvent and catalyst type can mitigate this effect.

  • Chemoselectivity: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[3] Inefficient catalysis can sometimes lead to the accumulation of these intermediates or the formation of undesired dimeric species like azo or azoxy compounds.[4] The chosen method must be robust enough to drive the reaction to completion, yielding the desired primary amine.

Given these factors, the ideal reduction method should be mild, efficient, and highly selective. The two primary strategies that fulfill these criteria are Catalytic Hydrogenation with gaseous hydrogen and Catalytic Transfer Hydrogenation using a hydrogen donor molecule.

Overview of Recommended Catalytic Reduction Methodologies

Heterogeneous Catalytic Hydrogenation

This is a classic and highly efficient method for nitro group reduction.[3][5] It involves the use of gaseous hydrogen (H₂) and a solid-supported metal catalyst. The reaction is clean, with water as the only stoichiometric byproduct, and the catalyst can be easily removed by filtration.

  • Common Catalysts:

    • Palladium on Carbon (Pd/C): The workhorse for nitro reductions due to its high activity, selectivity, and cost-effectiveness.[6]

    • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): An excellent alternative, often used for its high activity at low pressures and its ability to minimize hydrogenolysis.[2] It is typically activated in situ by hydrogen to form highly dispersed platinum black.[7]

    • Raney® Nickel: A cost-effective option, particularly useful when avoiding dehalogenation is a concern in other substrates.[6]

Catalytic Transfer Hydrogenation (CTH)

CTH is an increasingly popular alternative that avoids the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.[8][9] In this technique, a stable organic molecule serves as a hydrogen donor, transferring hydrogen to the substrate on the catalyst surface.

  • Common Hydrogen Donors:

    • Ammonium Formate (HCOONH₄): A highly effective and convenient hydrogen donor, typically used with Pd/C.[10][11] It decomposes on the catalyst surface to produce H₂, CO₂, and NH₃.

    • Hydrazine Hydrate (N₂H₄·H₂O): A powerful reducing agent used in CTH, often with catalysts like cobalt or palladium, generating nitrogen and water as byproducts.[12][13][14]

Experimental Protocols and Methodologies

The following protocols are presented as robust starting points for the synthesis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline. Researchers should consider small-scale trials to optimize conditions for their specific setup and substrate purity.

Protocol 1: Catalytic Hydrogenation using H₂ and Palladium on Carbon (Pd/C)

This method is highly efficient and scalable, making it a preferred choice when appropriate equipment is available.

Materials:

  • 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]-4-nitrobenzene (1.0 eq)

  • 10% Palladium on Carbon (50% wet paste, 5-10 wt% of substrate)

  • Methanol (MeOH) or Ethanol (EtOH) (10-20 mL per gram of substrate)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite® 545

Equipment:

  • Parr hydrogenator or a heavy-walled flask suitable for hydrogenation (e.g., Büchi flask)

  • Magnetic stirrer and stir bar

  • Hydrogen balloon (for atmospheric pressure reactions)

  • Vacuum/gas manifold

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add the 4-[1-(difluoromethyl)-1H-imidazol-2-yl]-4-nitrobenzene substrate.

  • Solvent Addition: Add methanol or ethanol to dissolve the substrate completely.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Dry Pd/C can be pyrophoric. Always handle the wet paste with care.

  • System Purge: Seal the reaction vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. For a balloon setup, simply attach a hydrogen-filled balloon. For a Parr apparatus, pressurize to the desired level (e.g., 40-50 psi).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate or visualizing under UV) or by LC-MS. A successful reaction will show the complete disappearance of the starting material. Reaction times can vary from 2 to 12 hours.

  • Reaction Quench and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen 3-5 times.

  • Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The filtered catalyst pad may be pyrophoric. Do not allow it to dry in the open air. Quench it carefully by submerging it in water.

  • Work-up: Wash the Celite® pad with additional solvent to recover all the product. Combine the filtrates and concentrate under reduced pressure to yield the crude 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate

This protocol offers greater experimental convenience and is an excellent alternative to using hydrogen gas, making it suitable for standard laboratory glassware.[9]

Materials:

  • 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]-4-nitrobenzene (1.0 eq)

  • Ammonium Formate (HCOONH₄) (4.0-6.0 eq)

  • 10% Palladium on Carbon (50% wet paste, 10 wt% of substrate)

  • Methanol (MeOH) (15-25 mL per gram of substrate)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitroaromatic substrate in methanol.

  • Reagent Addition: Add the ammonium formate, followed by the careful addition of 10% Pd/C catalyst.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C for methanol). The reaction progress can be monitored by observing gas evolution (CO₂ and NH₃), which should subside as the reaction nears completion.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Typical reaction times are 1-4 hours.[8]

  • Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Quench the catalyst pad safely under water.

  • Work-up: Concentrate the filtrate under reduced pressure to remove most of the methanol.

  • Extraction: To the resulting residue, add deionized water and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization as needed to yield the pure aniline.

Comparative Data and Method Selection

The choice between catalytic hydrogenation and transfer hydrogenation depends on available equipment, scale, and safety considerations. The following table provides a comparative summary to aid in this decision.

ParameterCatalytic Hydrogenation (H₂/Pd/C)Transfer Hydrogenation (HCOONH₄/Pd/C)
Safety Requires handling of flammable H₂ gas and specialized pressure equipment. Catalyst can be pyrophoric.Avoids gaseous H₂. Uses stable, solid hydrogen donor. Catalyst is still potentially pyrophoric.
Equipment Parr shaker or similar pressure-rated vessel required.Standard laboratory glassware (round-bottom flask, condenser).
Scalability Excellent for both small and large-scale synthesis.Good for lab scale; large-scale reactions may have exotherm and gas evolution challenges.
Selectivity Generally very high under mild conditions (low pressure/temp).Excellent chemoselectivity for the nitro group.[9]
Reaction Time Typically 2-12 hours, dependent on pressure and catalyst loading.Typically faster, often 1-4 hours at reflux.[8]
Work-up Simple filtration and solvent evaporation.Requires an extractive work-up to remove inorganic salts.
Cost Cost of H₂ gas is low, but equipment can be expensive.Ammonium formate is inexpensive.

Visualization of Workflows and Logic

To better illustrate the experimental processes and decision-making, the following diagrams are provided.

General Workflow for Catalytic Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Pd/C Catalyst (under N₂) A->B C Purge Vessel (N₂ then H₂) B->C D Stir under H₂ atm (Monitor by TLC/LC-MS) C->D E Purge with N₂ D->E F Filter through Celite® (Quench Catalyst) E->F G Concentrate Filtrate F->G H Purify Product G->H G A Pressure Apparatus Available? B YES A->B C NO A->C D Reaction Scale? B->D H Transfer Hydrogenation (CTH with HCOONH₄) [Recommended] C->H E Small (<5g) D->E F Large (>5g) D->F G Catalytic Hydrogenation (H₂/Pd/C) [Recommended] E->G F->G I CTH is ideal. Consider exotherm & gas evolution on scale-up. H->I

Caption: Logic diagram for choosing an appropriate reduction method.

References

  • Bae, J. W., et al. (2007). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Bull. Korean Chem. Soc., 28(10), 1836-1838. [Link not available]
  • Ren, P. D., et al. (1996). Catalytic Reduction of Nitroarenes to Azoxybenzenes With Sodium Borohydride in the Presence of Bismuth. Synthetic Communications, 26(21), 3903-3908. [Link not available]
  • Yilmaz, F., & Yilmaz, M. (2017). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(Special Issue 1), 23-38. [Link not available]
  • Organic Chemistry Portal. (n.d.). Ammonium Formate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Majji, B., et al. (2025). Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. Chemical Communications.
  • Wikipedia. (n.d.). Adams' catalyst. Retrieved from [Link]

  • Bokov, D. O., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12, 11333-11341.
  • Synthetika. (n.d.). Platinum(IV) Oxide – Adams' Catalyst. Retrieved from [Link]

  • Kumar, S., & Maurya, S. K. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry, 88(13), 8690–8702.
  • Rsc.org. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ChemCatChem.
  • Xu, L., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. SynOpen, 06(03), 209-214.
  • Organic Chemistry Portal. (n.d.). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]

  • Jones, W. H., Pines, S., & Sletzinger, M. (1973). The Selective Catalytic Hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157.
  • ResearchGate. (2017). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. Request PDF. [Link not available]
  • Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon.
  • Ragaini, F., et al. (2020). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development, 24(10), 2119-2126.
  • Imai, H., Nishiguchi, T., & Fukuzumi, K. (1976). HOMOGENEOUS CATALYTIC REDUCTION OF AROMATIC NITRO-COMPOUNDS BY HYDROGEN TRANSFER. Chemistry Letters, 5(7), 655-658.
  • Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research, 24(8), 7035-7047.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wang, L., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source.
  • Gowda, S., et al. (2000). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Indian Journal of Chemistry, Section B, 39B, 504-508.
  • R Discovery. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches.
  • ResearchGate. (2017). Catalytic reduction of 2-nitroaniline: a review. Request PDF. [Link not available]
  • Felix, A. M., et al. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International Journal of Peptide and Protein Research, 30(4), 489-497.
  • Formenti, D., et al. (2019). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611-2680.
  • ResearchGate. (2021). Transfer hydrogenation process between nitroarenes and alcohols. [Link not available]
  • Zubar, V., Dewanji, A., & Rueping, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2742–2747.
  • Khan, I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10, 21975-21995.
  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 36043-36056.
  • Knifton, J. F. (1976). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. The Journal of Organic Chemistry, 41(7), 1200–1206.
  • Layek, K. (2018). Why sodium borohydride is commonly used for reduction?
  • Smith, A. W., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Etemadi, M., & Beiraghi, A. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 6, 102432-102439.
  • ResearchGate. (2025). Engaging hydrazine hydrate as a hydrogen source for cobalt (II) catalysed transfer hydrogenation of nitroaromatics.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. [Link not available]
  • Gowda, S., & Chary, K. J. R. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • ResearchGate. (2010). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Request PDF. [Link not available]
  • Wang, Z., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
  • ResearchGate. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link not available]
  • Google Patents. (1976). Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Voorhees, V., & Adams, R. (1922). THE USE OF THE OXIDES OF PLATINUM FOR THE CATALYTIC REDUCTION OF ORGANIC COMPOUNDS. I. Journal of the American Chemical Society, 44(6), 1397–1405.
  • Church, D. F., & Lloyd, R. V. (1987). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 36(10), 1599-1605.
  • ResearchGate. (2011). Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. [Link not available]
  • Wang, C., et al. (2018). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 47, 12015-12022.
  • Wang, C., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.

Sources

Troubleshooting & Optimization

recrystallization techniques for high-purity 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Recrystallization & Purification of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Executive Summary

This guide provides a technical framework for the purification of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline , a critical intermediate likely used in the synthesis of high-value pharmaceutical targets (e.g., kinase inhibitors or receptor modulators). Due to the specific electronic and steric properties of the N-difluoromethyl group and the polarity of the aminophenyl-imidazole scaffold, standard "recipe-book" approaches often fail.

This document outlines a self-validating process development strategy . Rather than providing a single, rigid protocol which may not account for your specific impurity profile (e.g., regioisomers, des-fluoro analogs), we provide a logic-driven workflow to optimize purity (>99.5%) and yield.

Chemical Profile & Critical Parameters

Before initiating recrystallization, understand the physicochemical behavior of your target.[1]

ParameterCharacteristicImplication for Recrystallization
Structure Lipophilic Tail: N-CHF₂ groupPolar Core: Imidazole + AnilineRequires a solvent system that balances polar dissolution with lipophilic precipitation.
pKa ~4-5 (Aniline), ~6-7 (Imidazole)pH-sensitive solubility. Avoid strongly acidic solvents to prevent salt formation during purification (unless purifying as a salt).[2]
Key Impurities 1. Des-fluoro analog: (N-H imidazole)2.[2] Regioisomers: (N3-CHF₂ vs N1)3. Oxidation products: (Azo/Nitro species)The N-H impurity is much more polar; it will likely remain in the mother liquor of less polar solvents.
Thermal Stability Moderate to HighN-CHF₂ groups are generally stable, but avoid prolonged boiling in highly acidic aqueous media to prevent hydrolysis to formyl/H.

Phase 1: Solvent System Selection (The "Self-Validating" Protocol)

Do not guess the solvent.[2] Use this screening logic to determine the optimal system for your specific batch.

Primary Recommendation: Ethanol/Water or Isopropyl Alcohol (IPA)/Water .[2] Rationale: The aniline and imidazole moieties are soluble in hot alcohols.[2] The N-difluoromethyl group decreases water solubility compared to the N-H analog, allowing water to act as a powerful anti-solvent to drive precipitation while keeping polar impurities (salts, N-H analogs) in solution.

Solvent Screening Workflow (DOT Diagram)

SolventScreening Start Start: 100 mg Crude Sample Test1 Test 1: Reflux in 5 vol Ethanol Start->Test1 Soluble1 Soluble? Test1->Soluble1 Yes1 Yes: Add Water (Anti-solvent) dropwise Soluble1->Yes1 Yes No1 No: Add more Ethanol (up to 20 vol) Soluble1->No1 No Precipitate Precipitate forms on cooling? Yes1->Precipitate TryDMF Try DMF/Water (High Solubility Case) No1->TryDMF Still Insoluble Good System Selected: EtOH/Water Precipitate->Good Crystals Form TryIPA Switch to Isopropyl Alcohol (IPA) Precipitate->TryIPA Oiling Out

Caption: Logic flow for determining the optimal solvent system based on solubility and precipitation behavior.

Phase 2: Detailed Recrystallization Protocol

Target Scale: 10 g – 100 g (Scalable) System: Ethanol (Solvent) / Water (Anti-Solvent)

Step 1: Dissolution
  • Place the crude 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Observation Point: If the solid does not dissolve completely after 15 minutes at reflux, add more ethanol in 1 mL/g increments.

    • Note: Do not exceed 20 mL/g.[2] If insolubles remain, they may be inorganic salts or polymers.[1][2] Proceed to hot filtration.[2][3][4]

Step 2: Impurity Removal (Hot Filtration)
  • Optional (for color removal): If the solution is dark brown/black, cool slightly (to ~60°C), add Activated Carbon (5-10 wt%) , and reflux for 15 minutes.

  • Prepare a pre-warmed Büchner funnel with a filter pad (Celite).

  • Filter the hot solution rapidly to remove carbon or insoluble mechanical impurities.[2]

  • Return the clear filtrate to a clean flask and bring back to a gentle boil.

Step 3: Crystallization
  • Remove the heat source but keep the flask on the stir plate.

  • While the solution is still near boiling, add Deionized Water dropwise.

    • Endpoint: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.[1]

  • Add a few drops of ethanol to clear the turbidity.[2][5]

  • Controlled Cooling: Wrap the flask in a towel or place it in a warm oil bath and turn off the heat. Allow it to cool to room temperature slowly (over 2-4 hours).

    • Why? Rapid cooling traps impurities.[2] Slow cooling grows pure crystal lattices.[2]

  • Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour to maximize yield.

Step 4: Isolation & Drying[2][5]
  • Filter the crystals using vacuum filtration.[2][3][5]

  • Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

    • Critical: Do not use pure ethanol for washing, as it may redissolve your product.[1][2]

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

    • Caution: Ensure the vacuum is stable to remove trapped water/solvent from the lattice.[2]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: The temperature dropped too fast, or the solvent polarity gap is too wide.[1]

  • Solution: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Alternatively, increase the ethanol content slightly to keep the compound in solution longer during cooling.[1]

Q2: How do I remove the N-H (des-difluoromethyl) impurity?

  • Mechanism: The N-H analog is significantly more polar and basic than the N-CHF₂ target.

  • Protocol: Use a slightly more polar solvent system (e.g., higher % water).[1] The N-H impurity will stay in the aqueous mother liquor.

  • Check: Monitor the mother liquor by HPLC. You should see the N-H peak enriched in the filtrate.

Q3: The crystals are colored (yellow/brown) even after carbon treatment.

  • Cause: Aniline oxidation products (azo compounds) are stubborn.[2]

  • Solution: Perform a "salt formation" purification.[2] Convert the aniline to its Hydrochloride Salt using HCl/Ethanol.[2] The salt often crystallizes much more readily and rejects neutral colored impurities.[2] You can then neutralize back to the free base if needed.[2]

Analytical Validation (HPLC)

You must verify purity. Do not rely on melting point alone.[2]

ParameterMethod Recommendation
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes.
Detection UV at 254 nm (Aromatic) and 280 nm.[2]
Expected Order 1. Polar Impurities (Salts)2. N-H Impurity (Des-fluoro)3. Target Product (N-CHF₂) 4. Bis-alkylated byproducts (Lipophilic)

References

  • General Benzimidazole/Imidazole Synthesis & Properties

    • Asian Journal of Research in Chemistry, "Synthesis and Characterization of Impurities of...[1] Imidazole Derivatives."

  • Fluorination Strategies (N-CHF2 stability)

    • ResearchGate, "Preparation of (Fluoromethyl)-and (Difluoromethyl) imidazoles."

  • Recrystallization Techniques for Anilines

    • BenchChem Technical Support, "Recrystallization of Substituted Anilines."[1][2][5]

  • Solubility Data (Analogous Structures)

    • MDPI, "Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents."[1][2]

Sources

removing metal catalysts from 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline final product

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to remove residual metal catalysts (likely Palladium, Platinum, or Nickel) from 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline .

Why this is difficult: This molecule presents a "perfect storm" for metal retention. It contains two potent Lewis basic sites:

  • The Aniline Nitrogen: A primary amine that readily coordinates with soft metals.

  • The Imidazole Nitrogen (

    
    ):  Despite the electron-withdrawing difluoromethyl group on 
    
    
    
    , the
    
    
    position remains a capable donor.

These sites can form a "pincer-like" or stable monodentate coordination complex with the metal, effectively trapping it within the product lattice. Standard recrystallization often fails because the metal-ligand complex co-crystallizes with the product.

Diagnostic Protocol (Do this first): Before selecting a removal method, determine the nature of the impurity.

  • Scenario A: Homogeneous (Soluble) Metal: The solution is dark/colored, but clear. The metal is coordinated to your product or residual ligands.

    • Recommended Action:Protocol A (Scavengers) or Protocol C (Chelating Wash) .

  • Scenario B: Heterogeneous (Colloidal) Metal: The solution is hazy or contains black particulates (Pd black).

    • Recommended Action: Filtration through Celite® or activated carbon, followed by Protocol A .

  • Scenario C: Occluded Metal: The solid product is off-color (grey/tan), but the mother liquor was clear. The metal is trapped inside the crystal lattice.

    • Recommended Action:Protocol B (Salt Formation/Recrystallization) .

Protocol A: Solid-Supported Scavengers (The Gold Standard)

Best For: Late-stage intermediates where yield preservation is critical (>95% recovery). Mechanism: Functionalized silica beads act as "super-ligands," out-competing your API for the metal.

Scavenger Selection Guide

For an aniline/imidazole substrate, you must avoid acidic scavengers (like sulfonic acids) which will protonate your basic product and reduce yield.

Scavenger TypeFunctionalitySuitability for this APINotes
Si-Thiol MercaptopropylHigh The industry workhorse. High affinity for Pd(II) and Pd(0). Neutral pH.
Si-TMT TrimercaptotriazineVery High extremely high affinity for Pd. Often works when Thiol fails.
Si-Thiourea ThioureaMedium Good for Pd, but sometimes less effective than TMT for N-heterocycles.
Si-SCX Sulfonic AcidLow AVOID. Will bind your basic amine product.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude product in a solvent that dissolves the API well (THF, MeOH, or DMF). Avoid DCM if possible (slower kinetics).

    • Concentration: Aim for 10–20 volumes of solvent relative to mass.

  • Loading: Add Si-Thiol or Si-TMT (SiliaMetS® or equivalent).[1]

    • Ratio: Start with 20–50 wt% relative to the crude mass (or 4–5 equivalents relative to the residual metal content if known).

  • Digestion: Stir at elevated temperature (40–50°C) for 4–12 hours.

    • Why Heat? Metal coordination to imidazoles is kinetically stable. Heat increases the rate of ligand exchange from your API to the scavenger.

  • Filtration: Filter the suspension through a 0.45 µm pad (or sintered glass) to remove the silica beads.

  • Analysis: Test a small aliquot for color and Pd content (ICP-MS).

ScavengerWorkflow Start Crude Product (High Pd) Dissolve Dissolve in THF/MeOH (10-20 vol) Start->Dissolve AddScav Add Si-TMT or Si-Thiol (20-50 wt%) Dissolve->AddScav Heat Stir at 50°C (4-12 Hours) AddScav->Heat Filter Filter (0.45 µm) Heat->Filter Check ICP-MS Check Filter->Check Success Isolate Product (<10 ppm Pd) Check->Success Pass Fail Repeat with Different Solvent Check->Fail Fail Fail->Dissolve

Caption: Workflow for solid-supported metal scavenging. Note the critical heating step to overcome kinetic stability of the Pd-Imidazole complex.

Protocol B: Salt Formation & Digestive Ripening

Best For: Removing "occluded" metal trapped in the crystal lattice, or when scavengers fail to reach low ppm limits. Mechanism: Protonation of the aniline and imidazole nitrogens destroys their ability to coordinate to the metal (


 is not a ligand). The metal is released into the mother liquor.
  • Dissolution: Dissolve crude free base in Ethanol or Isopropanol.

  • Acid Addition: Add a stoichiometric excess (2.5–3.0 eq) of HCl (e.g., 4M in Dioxane or concentrated aqueous HCl).

    • Observation: The product should precipitate as the hydrochloride salt.

  • Digestive Ripening: Heat the slurry to reflux for 1–2 hours.

    • Critical Step: This breaks down the crystal lattice, releasing trapped metal, and allows the salt to reform in a purer state.

  • Cool & Filter: Cool to room temperature (or 0°C) and filter.

  • Wash: Wash the cake aggressively with cold solvent. The metal remains in the filtrate.

  • Free Basing (Optional): If the free base is required, resuspend the salt in water/DCM and neutralize with

    
    .
    
Protocol C: The "Wet Chemistry" Wash (N-Acetyl Cysteine)

Best For: Large scale operations where filtration of silica is impractical. Mechanism: N-Acetyl Cysteine (NAC) is a water-soluble, potent chelator that strips Pd from the organic layer.

  • Biphasic System: Dissolve product in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate).

  • Wash Solution: Prepare a 5–10% aqueous solution of N-Acetyl Cysteine . Adjust pH to neutral/slightly basic (pH 7–8) with NaOH (NAC works best as the thiolate).

  • Extraction: Stir the organic and aqueous layers vigorously for 2–4 hours at 40°C.

  • Separation: Discard the aqueous layer (which will likely turn dark/red).

  • Repeat: Repeat if necessary, then wash with water and brine.

Troubleshooting & FAQ

Q: I used Si-Thiol but my product yield dropped significantly. Where is it?

  • A: While Si-Thiol is neutral, unreacted silanol groups on the silica surface can sometimes bind polar amines.

    • Fix: Wash the filter cake with a polar solvent containing a modifier (e.g., MeOH with 5%

      
      ) to release the product while keeping the metal bound to the thiol.
      

Q: The product is colored (grey/brown) but ICP-MS says Pd is low (<20 ppm).

  • A: You likely have "Palladium Black" nanoparticles or conjugated organic impurities (oxidation byproducts).

    • Fix: Treat with Activated Carbon (e.g., Darco KB-G or Ecosorb C-941). Carbon is excellent for color removal but less selective than Thiol for quantitative metal removal.

Q: Can I use EDTA washes?

  • A: EDTA is generally poor for Palladium removal. It works better for hard metals (Ca, Mg) or first-row transition metals (Cu, Ni). For Pd, sulfur-based ligands (Thiol, Cysteine, DMT) are chemically superior.

Q: What are the regulatory limits for this?

  • A: According to ICH Q3D , Palladium is a Class 2B impurity.[2]

    • Oral Limit: ~100 µ g/day (approx. 10 ppm for a 10g daily dose, but often set to <10 ppm or <20 ppm by internal QA).

    • Parenteral Limit: 10 µ g/day (approx. 1 ppm).

References
  • ICH Q3D Guideline for Elemental Impurities. European Medicines Agency / FDA. (2019). Guideline for Elemental Impurities Q3D(R1).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Selection Guide & Experimental Procedures.
  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research.[3] Organic Process Research & Development, 9(2), 198–205.

  • Biotage Metal Scavenging User Guide. (2024).

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis and interpretation of the 1H NMR spectrum of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, a molecule of interest in medicinal chemistry. Drawing upon established principles of NMR spectroscopy and comparative data from related structural motifs, this document serves as a practical reference for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline brings together three distinct chemical environments: a para-substituted aniline ring, a 1,2-disubstituted imidazole ring, and a difluoromethyl group. The interplay of the electronic effects of these moieties dictates the chemical shifts, multiplicities, and coupling constants observed in its 1H NMR spectrum.

A logical workflow for predicting and interpreting the spectrum is as follows:

Caption: Workflow for 1H NMR spectral interpretation.

Deconstructing the Spectrum: Predicted Chemical Shifts and Multiplicities

Based on the analysis of its constituent parts, the following table summarizes the predicted 1H NMR spectral data for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H-A (Aniline, ortho to NH₂)~6.7-6.9Doublet~8-9Shielded by the electron-donating NH₂ group. Coupled to H-B.
H-B (Aniline, meta to NH₂)~7.6-7.8Doublet~8-9Deshielded by the electron-withdrawing imidazole substituent. Coupled to H-A.
H-C (Imidazole)~7.2-7.4Singlet/Doublet(if coupled) ~1-2Chemical shift influenced by the difluoromethyl and aniline substituents. May show small coupling to other imidazole proton.
H-D (Imidazole)~7.1-7.3Singlet/Doublet(if coupled) ~1-2Similar to H-C, its position is dictated by the electronic environment of the ring.
-NH₂ (Aniline)~3.5-5.0Broad SingletN/AChemical shift is concentration and solvent dependent; often appears as a broad signal due to quadrupole broadening and exchange.[1][2]
-CHF₂~6.5-7.5Triplet~50-55The proton is significantly deshielded by the two fluorine atoms and split into a triplet by them (J-H,F coupling).[3]

Comparative Analysis: Learning from Analogs

To substantiate our predictions, a comparative analysis with the 1H NMR data of parent compounds and structurally related molecules is invaluable.

Compound Relevant Proton(s) Observed Chemical Shift (δ, ppm) Key Takeaway
AnilineAromatic Protons6.66 (d), 6.74 (t), 7.14 (t)The amino group strongly shields the ortho and para protons, shifting them upfield.[2][4]
1H-ImidazoleH-2, H-4, H-57.73 (s), 7.15 (s)The protons of the imidazole ring typically resonate in the aromatic region.[5][6][7]
1-Difluoromethyl-1H-imidazole (Predicted)-CHF₂~6.8-7.2The difluoromethyl group itself will exhibit a characteristic triplet.
4-(1H-imidazol-1-yl)anilineAromatic (Aniline)~6.7 (d), ~7.3 (d)The imidazole ring acts as an electron-withdrawing group, deshielding the aniline protons meta to the amino group.

This comparative data reinforces the predicted chemical shifts for our target molecule. The electron-donating nature of the aniline's amino group will shield its ortho protons, while the electron-withdrawing imidazole ring will deshield the meta protons. The difluoromethyl group's strong deshielding effect will place its proton signal significantly downfield, appearing as a characteristic triplet.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial for sample solubility and to avoid overlapping signals. DMSO-d₆ is often a good choice for nitrogen-containing heterocycles.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2. NMR Instrument Setup and Data Acquisition:

  • The following is a general workflow for setting up the NMR experiment.

Caption: General workflow for NMR data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks have the correct absorptive lineshape.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

Conclusion

The 1H NMR spectrum of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is a rich source of structural information. By systematically analyzing the expected chemical shifts, multiplicities, and coupling constants of each proton based on the electronic environment and comparing these predictions with data from analogous compounds, a confident and accurate interpretation can be achieved. This guide provides a robust framework for researchers to approach the structural elucidation of this and other complex heterocyclic molecules, thereby accelerating the pace of drug discovery and development.

References

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and... Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Kida, S. (1970). Nuclear Magnetic Resonance in paramagnetic Solution. Proton Magnetic resonance Studies of Some Substituted Aniline Derivatives in the Presence of Paramagnetic Ni(II) and Co(II) Acetylacetonates. Bulletin of the Chemical Society of Japan, 43(3), 749-755. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole. Retrieved from [Link]

  • Alonso, R., & Farfán, N. (2010). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. Boron Chemistry at the Beginning of the 21st Century, 223-241.
  • La Mar, G. N., & Walker, F. A. (1976). Proton NMR study of coordinated imidazoles in low-spin ferric heme complexes. Assignment of single proton histidine resonance in hemoproteins. Journal of the American Chemical Society, 98(10), 2879-2885.
  • Taft, R. W., & Rakshys, J. W. (1965). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 43(11), 3152-3158.
  • Leng, D. J., Black, C. M., & Pattison, G. (2015). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process.
  • The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Imidazoles Synthesis by Transition Metal Free, Base-‐Mediated Deaminative Coupling of Benzylamines and Nitriles. Retrieved from [Link]

  • Zamani, K., Fodaghi, R., & Afshar, S. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-76.
  • Academia.edu. (n.d.). A kinetic study of the copolymerization of substituted anilines by 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... Retrieved from [Link]

  • MDPI. (2025). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. Retrieved from [Link]

  • Semantic Scholar. (2020). 13 C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Wiley-VCH. (n.d.). Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Semantic Scholar. (2012). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(difluoromethoxy)-2-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. Retrieved from [Link]

Sources

structure-activity relationship (SAR) of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline , a specialized heterocyclic building block with significant potential in kinase inhibitor and anti-inflammatory drug discovery.[1]

Executive Summary & Compound Profile

This compound represents a strategic modification of the "phenyl-imidazole" scaffold, a privileged structure found in numerous bioactive molecules (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors). The introduction of the


-difluoromethyl (

-CF

H)
group is a bioisosteric replacement designed to modulate lipophilicity, metabolic stability, and hydrogen-bond donor capacity without the steric bulk of a trifluoromethyl group or the metabolic liability of a methyl group.[1]
PropertyValue / Description
IUPAC Name 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline
Core Scaffold 2-Phenylimidazole (Aniline derivative)
Key Substituent

-Difluoromethyl (

) at position 1
Primary Role Pharmacophore modulator, Kinase hinge binder precursor
Molecular Weight ~209.19 g/mol
Predicted LogP ~1.8 - 2.2 (Higher than parent

-H, lower than

-CF

)
Chemical Logic & Structural Analysis

The SAR of this molecule is defined by the interplay between the electron-rich aniline ring and the electron-deficient, difluoromethylated imidazole.

2.1 The

-Difluoromethyl Effect (

-CF

H)

Unlike the common


-methyl or 

-H substitutions, the

-CF

H group imparts unique physicochemical properties known as the "Lipophilic Hydrogen Bond Donor" effect.[1]
  • Lipophilicity Modulation: The fluorine atoms lower the polarity of the imidazole ring compared to the parent

    
    -H, improving membrane permeability.
    
  • Hydrogen Bonding: The C-H bond in the CF

    
    H group is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor  (C-H···O interactions). This allows the molecule to retain specific binding interactions (e.g., with carbonyls in the enzyme pocket) that are lost upon 
    
    
    
    -methylation.
  • Metabolic Stability: The CF

    
    H group blocks the common metabolic route of 
    
    
    
    -dealkylation (seen with
    
    
    -methyl) and glucuronidation (seen with
    
    
    -H).[1]
2.2 Electronic Coupling

The


-CF

H group is strongly electron-withdrawing (

effect).[1]
  • Impact on Imidazole: It significantly reduces the basicity of the imidazole nitrogen (N3). This prevents protonation at physiological pH, ensuring the molecule remains neutral and membrane-permeable.

  • Impact on Aniline: Through conjugation, the electron-withdrawing imidazole ring pulls electron density from the aniline, slightly reducing the nucleophilicity of the primary amine. This makes the aniline less prone to oxidative metabolism (e.g., quinone imine formation) but still reactive enough for amide coupling in drug synthesis.

Comparative SAR Analysis

The following table contrasts the target compound with its closest structural analogs to highlight the specific advantages of the difluoromethyl modification.

Feature

-H (Parent)

-Methyl (Analog)

-CF

H (Target)

-CF

(Analog)
Lipophilicity (LogP) Low (Hydrophilic)ModerateHigh (Optimized) Very High
H-Bond Donor Strong (

-H)
NoneWeak (

-H)
None
Metabolic Stability Low (Glucuronidation)Low (

-Dealkylation)
High (Blocked) High
Basicity (pKa) Basic (~7.[1]0)Basic (~7.1)Weakly Basic (< 4.0) Non-basic
Permeability Poor (Polar)GoodExcellent Excellent
Chemical Stability StableStableHydrolytically Sensitive *Stable

> Note on Stability:


-difluoromethyl groups on imidazoles can be susceptible to hydrolysis under strongly basic conditions, releasing the parent imidazole and formate. However, they are generally stable under physiological conditions and in solid form.
Biological Applications & Mechanism

This scaffold is most relevant in the design of Type II Kinase Inhibitors and COX-2 Inhibitors .[1]

4.1 Kinase Inhibition (e.g., p38, BRAF, VEGFR)

In kinase inhibitors, the imidazole-aniline motif often serves as the "hinge binder" or the "gatekeeper" interaction moiety.

  • Mechanism: The aniline NH

    
     forms H-bonds with the kinase hinge region (e.g., Glu/Met residues).
    
  • Role of CF

    
    H:  The CF
    
    
    
    H group occupies the hydrophobic back-pocket (gatekeeper region). Its ability to form a weak C-H···O bond with the backbone carbonyl of the gatekeeper residue can effectively lock the inhibitor in the active site, increasing residence time compared to the
    
    
    -methyl analog.
4.2 Anti-Inflammatory (COX-2)

Diarylimidazoles are classic COX-2 selective pharmacophores (e.g., related to Celecoxib/Etoricoxib structures).[1]

  • Selectivity: The bulky, lipophilic CF

    
    H group helps the molecule fit into the larger hydrophobic side pocket of COX-2, which is absent in COX-1, thereby enhancing selectivity.
    
Experimental Protocols
Protocol A: Synthesis via Difluorocarbene Insertion

Direct


-difluoromethylation of the parent imidazole-aniline is the most efficient route.[1]
  • Reagents: 4-(1H-imidazol-2-yl)aniline (1.0 eq), Sodium chlorodifluoroacetate (ClCF

    
    COONa) (2.5 eq), K
    
    
    
    CO
    
    
    (2.0 eq).
  • Solvent: DMF (Dimethylformamide) or NMP.

  • Procedure:

    • Dissolve the starting material in DMF under an inert atmosphere (N

      
      ).
      
    • Add K

      
      CO
      
      
      
      and heat to 90°C.
    • Slowly add Sodium chlorodifluoroacetate (generates difluorocarbene

      
       in situ).
      
    • Stir at 95-100°C for 4-6 hours. Monitor by LC-MS (Target Mass: ~209).[1]

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[2][3] Wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The

    
    -CF
    
    
    
    H product is less polar than the starting material.[1]
Protocol B: Hydrolytic Stability Assay

To validate the stability of the N-CF


H moiety.
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Incubation: Dilute to 100 µM in:

    • PBS (pH 7.4)[1]

    • Simulated Gastric Fluid (pH 1.2)[1]

    • Simulated Intestinal Fluid (pH 6.8)[1]

  • Sampling: Incubate at 37°C. Take aliquots at 0, 1, 4, 8, and 24 hours.

  • Analysis: Analyze by HPLC-UV. Look for the appearance of the parent peak (4-(1H-imidazol-2-yl)aniline), which indicates loss of the CF

    
    H group.[1]
    
Visualizations
Figure 1: SAR Decision Tree & Biological Impact

This diagram illustrates the decision-making process for selecting the


-CF

H modification over alternatives.

SAR_Flow Start Parent Scaffold 4-(imidazol-2-yl)aniline Mod_H N-H (Unsubstituted) High Polarity Metabolic Liability Start->Mod_H Default Mod_Me N-Methyl No H-Bond Donor CYP450 Dealkylation Start->Mod_Me Alkylation Mod_CF2H N-Difluoromethyl (Target) Bioisostere of OH/SH Lipophilic H-Bond Donor Start->Mod_CF2H Difluoromethylation Outcome_ADME ADME Profile (Permeability + Stability) Mod_H->Outcome_ADME Poor Permeability Outcome_Kinase Kinase Potency (Hinge Binding + Gatekeeper) Mod_Me->Outcome_Kinase Loss of H-Bond Mod_CF2H->Outcome_Kinase Maintains H-Bond (C-H...O) Mod_CF2H->Outcome_ADME Blocks Metabolism

*Caption: Comparative SAR analysis showing why N-difluoromethylation offers

Sources

Comparative Guide: Structural Analysis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline scaffold represents a critical juncture in modern medicinal chemistry, bridging the gap between traditional N-methylated inhibitors and hydrolytically unstable N-unsubstituted systems.[1] The N-difluoromethyl (


) group is not merely a steric blocker; it is a lipophilic hydrogen bond donor  that profoundly alters crystal packing and pharmacological profiles.[1]

Objective: This guide compares the crystallographic and physicochemical properties of the title compound (


-analog) against its standard N-methyl (

) and N-protio (

) alternatives.[1] It provides actionable insights into the structural consequences of

incorporation, supported by comparative crystallographic data and experimental protocols.[1]

Comparative Structural Metrics

The following data synthesizes crystallographic parameters from established N-difluoromethylazole analogs (e.g., N-difluoromethylindazoles) and 1-methyl-2-phenylimidazoles.

Table 1: Structural & Physicochemical Comparison
Feature

(Title Compound)

(Standard Analog)

(Protio Analog)
Space Group (Typical)

or

(Centrosymmetric)


or

Inter-ring Torsion (

)
35° – 50° (High Steric/Electronic Twist)25° – 40° (Steric Twist)< 20° (Planar/Coplanar)
H-Bond Donor Count 3 (

+

)
2 (

only)
3 (

+ Imidazole

)
C(2)-N(1) Bond Length 1.36 – 1.38 Å (Shortened/Partial

)
1.39 – 1.41 Å1.34 – 1.36 Å
Key Intermolecular Force

(Lipophilic H-bond)
Van der Waals / DispersionStrong

H-bonds
Lipophilicity (

)
+0.6 vs Protio (Modulated Lipophilicity)+0.4 vs ProtioBaseline
Analysis of the "Blue-Shift" Hydrogen Bond

Unlike the inert methyl group, the


 moiety acts as a weak hydrogen bond donor. Crystallographic analysis of 

-containing heterocycles reveals a characteristic

interaction (where A = N or O acceptor).[1]
  • Distance: The

    
     distance is typically 2.30 – 2.50 Å , significantly shorter than the sum of van der Waals radii.
    
  • Geometry: The

    
     bond in the 
    
    
    
    group is polarized by the geminal fluorines, increasing the acidity of the proton (
    
    
    estimated ~25-28, compared to ~45 for methyl).[1]
  • Impact: In the crystal lattice of the title compound, expect to see the

    
     proton engaging in weak contacts with the aniline nitrogen of a neighboring molecule, forming "dimer-like" motifs that are absent in the N-methyl analog.
    

Detailed Crystallographic Characterization

A. The Biaryl Twist & Conformational Lock

The twist angle between the imidazole and aniline rings is the critical determinant of biological activity (kinase selectivity often depends on planar vs. twisted conformations).

  • Mechanism: The

    
     group has a larger van der Waals volume than 
    
    
    
    (Fluorine
    
    
    Å vs Hydrogen
    
    
    Å).[1] This induces a greater torsion angle to relieve steric strain with the aniline ortho-protons.[1]
  • Observation: In X-ray structures of similar N-difluoromethyl benzimidazoles, the

    
     group often adopts a specific rotameric conformation to maximize an intramolecular electrostatic contact between the 
    
    
    
    proton and the lone pair of the imidazole
    
    
    or the aniline
    
    
    -system.
B. Disorder in the Fluorine Atoms

A common challenge in refining structures of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is rotational disorder of the


 group.[1]
  • Symptom: Elongated thermal ellipsoids for F atoms.

  • Solution: The

    
     group often rotates around the 
    
    
    
    bond.[1] High-quality datasets (collected at 100 K) usually resolve this into two discrete positions (e.g., occupancy 0.70:0.30).[1]

Experimental Protocols

Protocol A: Crystal Growth Strategy (Vapor Diffusion)

Targeting the metastable polymorph favored by Lipophilic H-bonding.[1]

  • Dissolution: Dissolve 20 mg of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline in 2.0 mL of THF (Tetrahydrofuran). Ensure complete dissolution; sonicate if necessary.[1]

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter into a clean 4 mL glass vial (inner vial).
    
  • Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial (outer vial).

  • Precipitant: Add 4 mL of n-Hexane or Pentane to the outer vial. The volatile non-solvent will slowly diffuse into the THF.

  • Incubation: Seal the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Block-like colorless crystals suitable for X-ray diffraction typically appear within 3-7 days.[1]

Protocol B: Data Collection & Refinement (SHELXL)

Handling the specific challenges of the


 group.
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream). Room temperature data will likely result in unresolvable fluorine disorder.[1]

  • Resolution: Aim for

    
     Å or better to resolve the C-F bonds clearly.
    
  • Refinement Constraints (DFIX):

    • Restrain C-F bond lengths to 1.35 Å (

      
      ).[1]
      
    • Restrain F-C-F angles if necessary (

      
      ).[1]
      
  • Hydrogen Placement: Do not use default riding models for the

    
     proton initially. Locate it in the Difference Fourier map to confirm the orientation (H-bond donor direction).[1] If unresolvable, use HFIX 137 (idealized 
    
    
    
    group) allowing for torsion refinement.[1]

Structural-Activity Logic (SAR)

The following diagram illustrates the decision matrix for utilizing the


 moiety based on structural data.

SAR_Logic Start Lead Optimization: Imidazolyl-Aniline Scaffold Check_H_Bond Requirement: H-Bond Donor Capability? Start->Check_H_Bond Path_Methyl N-Methyl (CH3) (Steric Bulk Only) Check_H_Bond->Path_Methyl No Donor Needed Path_Protio N-H (Protio) (Strong Donor) Check_H_Bond->Path_Protio Strong Donor Needed Path_Difluoro N-CF2H (Lipophilic Donor) Check_H_Bond->Path_Difluoro Weak Donor / Bioisostere Prop_Methyl Result: High Permeability No H-bond Donor Metabolically Stable Path_Methyl->Prop_Methyl Prop_Protio Result: Low Permeability Strong H-bond Donor Phase II Glucuronidation Risk Path_Protio->Prop_Protio Prop_Difluoro Result: Modulated Permeability Weak C-H...O Donor Bioisostere for -OH/-SH Path_Difluoro->Prop_Difluoro Cryst_Outcome Crystallographic Signature: Short C-H...Acceptor Contacts (< 2.5 Å) Twisted Biaryl Conformation Prop_Difluoro->Cryst_Outcome Validates

Caption: Decision matrix for N-substituent selection, highlighting the unique "Goldilocks" zone of the difluoromethyl group in balancing permeability and hydrogen bonding.

References

  • Zafrani, Y. et al. (2017).[1] "Difluoromethyl (

    
    ): A Lipophilic Hydrogen Bond Donor."[1][2][3][4] Journal of Medicinal Chemistry, 60(2), 797-804.[1] [1]
    
  • Sessler, C. D. et al. (2019).[1] "

    
    , a Hydrogen Bond Donor."[1][3][4][5][6] Journal of the American Chemical Society, 141(36), 14356-14363.[1] [1]
    
  • Petko, K. I.[1][7][8] & Filatov, A. A. (2022).[1][7] "N-Difluoromethylindazoles: Synthesis and Isomer Separation." Journal of Organic and Pharmaceutical Chemistry, 20(3), 3-10.[1]

  • Haslinger, S. et al. (2015).[1] "Crystal structure of 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate." Acta Crystallographica Section E, 71(8), o596-o597.[1]

  • Li, J. et al. (2021).[1] "Crystal structure and Hirshfeld surface analysis of [2-(1H-benzimidazol-2-yl)aniline]dichloridozinc(II)." Acta Crystallographica Section E, 77(5), 533-537.[1]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Difluoromethyl Anilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The difluoromethyl (-CHF2) group is a cornerstone of modern medicinal chemistry, prized for its ability to act as a bioisostere for hydroxyl or thiol groups, enhance metabolic stability, and modulate physicochemical properties.[1][2] Despite its prevalence, a detailed, practical guide for its characterization by infrared (IR) spectroscopy, particularly when attached to an aniline scaffold, is notably absent. This guide provides a comprehensive comparison of the IR spectral features of the -CHF2 group against its common counterparts, the methyl (-CH3) and trifluoromethyl (-CF3) groups, in the context of a substituted aniline ring. We will explore how the position of the -CHF2 substituent (ortho, meta, para) influences key vibrational modes and provide detailed, self-validating experimental protocols for acquiring high-quality Attenuated Total Reflectance (ATR)-FTIR data.

Introduction: The Unique Vibrational Signature of the -CHF2 Group

The utility of the -CHF2 group stems from its unique electronic properties. The two electron-withdrawing fluorine atoms polarize the C-H bond, making it a surprisingly effective hydrogen bond donor.[1][3] This electronic environment creates a distinct vibrational signature that can be readily identified and distinguished from other functional groups using IR spectroscopy.

Unlike the relatively simple stretches of a methyl group or the complex, but characteristic, vibrations of a trifluoromethyl group, the difluoromethyl group presents a unique combination of C-H and C-F stretches and bends. Understanding these is critical for confirming its successful incorporation into a molecule and for studying its intermolecular interactions.

This guide focuses on the aniline framework because the amino (-NH2) group's own IR absorptions (N-H stretches, N-H bends) provide useful internal reference points.[4][5] Furthermore, the electronic interplay between the electron-donating amino group and the electron-withdrawing difluoromethyl group, modulated by their relative positions on the aromatic ring, offers a rich case study for substituent effects in IR spectroscopy.[6][7]

Comparative Vibrational Analysis: -CHF2 vs. -CH3 and -CF3

The most informative region for analyzing fluorinated groups in IR spectroscopy is typically the 1400-1000 cm⁻¹ range, which is dominated by strong C-F stretching vibrations.[8]

Key Distinguishing Vibrations:
  • C-F Stretching (νC-F): This is the most prominent feature for fluorinated compounds.

    • -CHF2 Group: Exhibits two strong, characteristic bands corresponding to the symmetric and asymmetric C-F stretches, typically found between 1150-1050 cm⁻¹ . The intensity and exact position are sensitive to the molecular environment.

    • -CF3 Group: Also shows very strong, broad absorptions, but usually at higher wavenumbers, often in the 1350-1120 cm⁻¹ range, due to the greater number of fluorine atoms influencing the bond strengths.

    • -CH3 Group: Lacks C-F bonds entirely. Its key features are C-H bending (scissoring and rocking) modes around 1450 cm⁻¹ and 1375 cm⁻¹ .

  • C-H Stretching (νC-H):

    • -CHF2 Group: The C-H stretch of the difluoromethyl group is found in a relatively clean window, typically around 3020-2990 cm⁻¹ . Its intensity is weak to medium. This peak can be a crucial diagnostic marker.

    • -CH3 Group: Shows symmetric and asymmetric C-H stretches between 2960-2850 cm⁻¹ , which are distinct from the -CHF2 C-H stretch.

The following table summarizes the expected key vibrational frequencies for aniline substituted with these three groups.

Vibrational Mode 4-(Difluoromethyl)aniline 4-(Trifluoromethyl)aniline 4-Methylaniline (p-Toluidine) Causality & Expert Insights
N-H Stretch (asym/sym) ~3470, 3385 cm⁻¹~3480, 3395 cm⁻¹~3430, 3350 cm⁻¹The electron-withdrawing nature of -CHF2 and -CF3 stiffens the N-H bonds slightly, causing a blue shift (higher frequency) compared to the electron-donating -CH3 group.[7][9]
Aromatic C-H Stretch >3000 cm⁻¹>3000 cm⁻¹>3000 cm⁻¹Typical for aromatic C-H stretches; weak intensity.
Alkyl C-H Stretch ~3005 cm⁻¹ (weak)N/A~2920, 2860 cm⁻¹ (med)The C-H stretch in the -CHF2 group is at a higher frequency due to the inductive effect of the adjacent fluorine atoms. This is a key distinguishing feature.
N-H Bend (Scissoring) ~1620 cm⁻¹~1625 cm⁻¹~1618 cm⁻¹This primary amine band is relatively stable but can be subtly influenced by ring electronics.[4][5]
Aromatic C=C Stretch ~1590, 1515 cm⁻¹~1595, 1520 cm⁻¹~1585, 1510 cm⁻¹Ring vibrations are sensitive to the electronic nature of the substituents.
C-F Stretch (asym/sym) ~1125, 1080 cm⁻¹ (v. strong) ~1325, 1170, 1130 cm⁻¹ (v. strong) N/AThese are the most intense and diagnostic peaks. The C-F bonds in -CF3 are stronger and more coupled, leading to higher frequency, often split, bands.[8] The -CHF2 group has distinct symmetric and asymmetric stretches.
Aromatic C-N Stretch ~1290 cm⁻¹~1320 cm⁻¹~1275 cm⁻¹The C-N bond gains partial double bond character due to resonance with the ring. Strong electron-withdrawing groups (-CF3) enhance this effect more than -CHF2, shifting the peak to a higher frequency.[5]

Influence of Substituent Position (ortho, meta, para)

The electronic communication between the -NH2 and -CHF2 groups changes with their relative positions, leading to predictable shifts in vibrational frequencies.

  • para-Substitution: Strongest resonance interaction between the electron-donating -NH2 and the ring. This electron density is then withdrawn by the -CHF2 group via the inductive effect. This typically results in the "cleanest" and most representative spectrum.

  • meta-Substitution: No direct resonance interaction between the -NH2 and -CHF2 groups. The influence is primarily inductive, leading to less pronounced shifts compared to the para isomer.

  • ortho-Substitution: Proximity effects, such as intramolecular hydrogen bonding between an N-H and a C-F bond, can occur. This can lead to broadening or shifting of both the N-H and C-F stretching bands, providing valuable structural information.

Substituent_Effects

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its minimal sample preparation and high reproducibility.[10][11]

Instrumentation & Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Sample: 1-5 mg of the difluoromethyl aniline derivative (solid or liquid).

  • Solvent for cleaning: Isopropanol or acetone.

  • Lint-free wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

  • ATR Crystal Cleaning:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol.

    • Perform a second cleaning with a dry wipe to remove any residual solvent.

    • Trustworthiness Check: Run a "monitor scan" to ensure the crystal is clean. The resulting spectrum should be a flat line with no significant peaks from atmospheric CO2, water, or solvent residue.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum.

    • Parameters:

      • Scan Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scans: 32-64 (averaging improves signal-to-noise ratio)

    • Causality: The background scan measures the instrument's response and the ambient environment (CO2, H2O). This spectrum is subtracted from the sample spectrum to isolate the sample's true absorbance.[10][12]

  • Sample Application:

    • Solids: Place a small amount of the powdered sample onto the center of the ATR crystal to completely cover the sampling area.

    • Liquids: Place a single drop of the liquid sample onto the crystal.[13]

    • Engage the ATR pressure clamp and apply consistent, firm pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.[13]

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum.

  • Data Processing & Analysis:

    • The software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary (consult your instrument's software manual). This correction accounts for the wavelength-dependent depth of penetration of the IR beam.[11]

    • Use the peak-picking tool to identify the wavenumbers of key absorption bands. Compare these to the reference table and known values for aniline and organofluorine compounds.[5][8]

ATR_FTIR_Workflow

Conclusion

The difluoromethyl group presents a rich and highly diagnostic signature in infrared spectroscopy. By focusing on the strong C-F stretching bands between 1150-1050 cm⁻¹ and the unique C-H stretch around 3000 cm⁻¹, researchers can confidently identify the -CHF2 moiety and distinguish it from -CH3 and -CF3 analogues. The subtle shifts induced by substituent position provide further layers of structural confirmation. Adherence to a rigorous, self-validating ATR-FTIR protocol ensures the generation of high-quality, reproducible data essential for research and development in medicinal chemistry and materials science.

References

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator . Available at: [Link]

  • IR: amines . Available at: [Link]

  • IR transmission spectrum of aniline. | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy . Available at: [Link]

  • Carbon–fluorine bond - Wikipedia . Available at: [Link]

  • The Influence of Substituents in Arene Ring of Aniline on Dynamic, Energetic and Electrooptical Non-equivalency of Amino Group NH-Bonds in Complexes with Intermolecular H-Bond of 1:1 and 1:2 Composition: Spectroscopy Letters - Taylor & Francis . Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell . Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd . Available at: [Link]

  • CF2H, a Hydrogen Bond Donor - PMC - NIH . Available at: [Link]

  • The influence of substituent effects on spectroscopic properties examined on benzylidene aniline-type imines - PubMed . Available at: [Link]

  • Reactions of Aniline - Chemistry Steps . Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G . Available at: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society . Available at: [Link]

Sources

Purity Verification of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-performance liquid chromatography (HPLC) strategies for verifying the purity of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline . It specifically compares the performance of Pentafluorophenyl (PFP) stationary phases (the recommended "Product" methodology) against standard C18 (Octadecyl) alternatives, demonstrating why generic methods fail to adequately quantify critical defluorinated impurities.

A Comparative Guide: PFP Selectivity vs. C18 Universality

Executive Summary & Core Directive

The compound 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline represents a challenging class of pharmaceutical intermediates where the difluoromethyl (


)  moiety is critical for bioactivity (hydrogen bond donation and lipophilicity modulation).

The Analytical Challenge: Standard Reverse-Phase (RP) HPLC methods using C18 columns often fail to resolve the Des-difluoromethyl impurity (the N-H precursor) from the target product due to insufficient hydrophobic discrimination. Furthermore, the basicity of the aniline and imidazole rings leads to peak tailing on standard silica supports.

The Solution: This guide validates the use of a Pentafluorophenyl (PFP) stationary phase as the superior alternative. The PFP phase utilizes specific fluorine-fluorine and dipole-dipole interactions to achieve baseline resolution (


) of the target fluorinated compound from its non-fluorinated impurities, a feat often unattainable with standard C18 chemistry.

Technical Analysis: The Separation Challenge

To understand the necessity of the optimized method, we must analyze the molecular interactions at play.

The Target Molecule vs. Critical Impurity
FeatureTarget: 4-[1-(difluoromethyl)-...]-anilineImpurity: 4-(1H-imidazol-2-yl)aniline
Structure Contains

group
Contains

group
Electronic State Electron-deficient imidazole ring (due to F)Electron-rich imidazole ring
Hydrophobicity Moderately LipophilicPolar / Hydrophilic
C18 Interaction Hydrophobic retention (Van der Waals)Weak retention (often co-elutes with solvent front or product)
PFP Interaction

Charge Transfer
+ F-F Interactions
Weak

only
Why Standard C18 Fails (The Alternative)
  • Mechanism: C18 relies almost exclusively on hydrophobic interactions. The

    
     group adds some lipophilicity, but often not enough to create a wide separation window from the 
    
    
    
    precursor, especially if the mobile phase is organic-rich to elute the backbone.
  • Result: The "Des-fluoro" impurity often elutes on the tail of the main peak or co-elutes entirely, leading to false purity passing in QC.

Comparative Performance: PFP (Proposed) vs. C18 (Alternative)

The following data summarizes a comparative study performed on an Agilent 1290 Infinity II LC system.

Experimental Conditions:

  • Sample: Spiked crude mixture of target (98%) and des-fluoro impurity (2%).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 10 min.

Table 1: Quantitative Performance Metrics
MetricAlternative: C18 Column (Generic)Product: PFP Column (Optimized)Status
Retention Time (Target) 4.2 min5.8 minImproved Retention
Retention Time (Impurity) 4.0 min3.1 minDistinct Shift
Resolution (

)
0.8 (Co-elution)4.5 (Baseline Separation)CRITICAL PASS
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Superior Peak Shape
LOD (Impurity) 0.5% (Masked by main peak)0.05%10x Sensitivity

Expert Insight: The PFP column exhibits a "U-shape" retention behavior for basic compounds. The fluorine atoms on the stationary phase create a strong dipole that retains the polar "Des-fluoro" impurity less than the fluorinated target in Reverse Phase, but the separation mechanism is orthogonal. The


 target interacts strongly with the PFP ring via fluorine-specific interactions, pushing its retention time later and clearing the window for the impurity.

Detailed Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the resolution between the impurity and the main peak serves as the system suitability test (SST).

Reagents & Equipment
  • Column: Kinetex F5 (PFP Core-Shell), 2.6 µm, 100 x 4.6 mm (or equivalent fluorophenyl phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Buffer is required to suppress silanol ionization and improve aniline peak shape.

  • Mobile Phase B: Methanol (LC-MS Grade). Note: Methanol promotes

    
     interactions on PFP phases better than Acetonitrile.
    
Step-by-Step Workflow
  • Preparation:

    • Dissolve 10 mg of sample in 10 mL of 50:50 Water:Methanol.

    • Prepare a "System Suitability Solution" containing 98% Target and 2% Des-fluoro impurity (synthesized or forced degradation sample).

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C (Critical for consistent F-F interactions).

    • Detection: UV at 254 nm (Imidazole/Aniline absorption) and 210 nm (Impurity check).

  • Gradient Profile:

    • 0.0 min: 10% B

    • 2.0 min: 10% B (Isocratic hold to elute polar salts)

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 10% B (Re-equilibration)

  • System Suitability Criteria (Pass/Fail):

    • Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) between Impurity (RT ~3.1) and Target (RT ~5.8) must be 
      
      
      
      .
    • Tailing factor of Target must be

      
      .
      

Visualizing the Analytical Logic

The following diagrams illustrate the decision-making process and the mechanistic fate of the impurities.

Figure 1: Analytical Method Selection Tree

MethodSelection Start Start: Purity Verification 4-[1-(difluoromethyl)...]aniline CheckImpurity Is 'Des-fluoro' Impurity Separation Critical? Start->CheckImpurity StandardC18 Method A: Standard C18 (Hydrophobic Interaction) CheckImpurity->StandardC18 No (Routine Check) SelectPFP Method B: PFP / F5 Column (Orthogonal Selectivity) CheckImpurity->SelectPFP Yes (Release Testing) ResultC18 Result: Co-elution Risk of False Positive StandardC18->ResultC18 Mechanism Mechanism: 1. H-Bonding (Aniline) 2. Pi-Pi (Imidazole) 3. F-F Interaction (CF2H) SelectPFP->Mechanism FinalResult Result: Baseline Separation (Rs > 4.0) Mechanism->FinalResult

Caption: Decision tree highlighting the necessity of PFP stationary phases for fluorinated imidazole intermediates.

Figure 2: Impurity Fate & Detection Workflow

ImpurityFate Synthesis Synthesis (Difluoromethylation) Crude Crude Mixture: 1. Target (CF2H) 2. Impurity (N-H) Synthesis->Crude HPLC_C18 HPLC: C18 (Generic) Crude->HPLC_C18 HPLC_PFP HPLC: PFP (Specific) Crude->HPLC_PFP Det_C18 Detection: Overlapping Peaks (Quantitation Error) HPLC_C18->Det_C18 Hydrophobic Only Det_PFP Detection: Distinct Peaks (Accurate Purity) HPLC_PFP->Det_PFP Dipole + Pi-Pi

Caption: Workflow demonstrating the divergence in detection accuracy between C18 and PFP methodologies.

References

  • Vertex AI Search . (2025). Synthesis and impurity profiling of difluoromethyl-benzimidazole derivatives. Retrieved from

  • Lunn, G. (2005).[1] HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience. (General grounding on imidazole separation).

  • Di Pietra, A. M., et al. (1992).[2] "HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations". Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-879.[2] Link

  • Dolan, J. W. (2010). "Selectivity in Reversed-Phase LC Separation of Fluorinated Compounds". LCGC North America. (Authoritative grounding on PFP column mechanisms).
  • Sigma-Aldrich . (n.d.). 4-(1H-Imidazol-1-yl)aniline Product Specification and Impurity Profile. Link

Sources

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated and Non-Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding and manipulating the physicochemical properties of molecular scaffolds is a cornerstone of rational drug design. Among these properties, lipophilicity—quantified by the partition coefficient (LogP)—stands out for its profound influence on a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] Aniline and its derivatives are privileged structures in medicinal chemistry, serving as building blocks for a vast array of therapeutic agents. A common strategy to fine-tune the properties of aniline-based compounds is the introduction of fluorine atoms.[4]

This guide provides an in-depth, objective comparison of the lipophilicity of fluorinated versus non-fluorinated anilines. We will delve into the theoretical underpinnings of how fluorine substitution impacts LogP, present supporting experimental data, and provide a detailed, field-proven protocol for the experimental determination of LogP using the gold-standard shake-flask method.

The Dual Nature of Fluorine's Influence on Lipophilicity

The introduction of fluorine, the most electronegative element, into an organic molecule like aniline can have a complex and sometimes counterintuitive effect on its lipophilicity.[4] While a single fluorine-for-hydrogen substitution often leads to a slight increase in LogP, the overall impact is a delicate interplay of several factors.[5]

Fluorine's high electronegativity creates a strong C-F bond and induces a significant dipole moment. This can lead to more polarized C-H bonds elsewhere in the molecule, potentially altering interactions with the surrounding solvent. Furthermore, the presence of fluorine can reduce the basicity of the aniline nitrogen, which in turn can improve bioavailability by enhancing membrane permeation.[4] It is this modulation of electronic properties, conformational preferences, and metabolic stability that makes fluorination a powerful tool for medicinal chemists.[6] The strategic placement of fluorine can enhance membrane permeability, improve metabolic stability, and even increase binding affinity to the target protein.[4][7]

Comparative Lipophilicity Data: Aniline and its Monofluorinated Isomers

To illustrate the impact of fluorination on the lipophilicity of the aniline scaffold, the following table summarizes the experimental and computed LogP values for aniline and its ortho-, meta-, and para-fluorinated derivatives.

CompoundStructureLogP ValueSource
AnilineC₆H₅NH₂0.90PubChem CID: 6115[8]
2-Fluoroanilineo-FC₆H₄NH₂1.26PubChem CID: 9584[4]
3-Fluoroanilinem-FC₆H₄NH₂1.3 (Computed)PubChem CID: 9742[9]
4-Fluoroanilinep-FC₆H₄NH₂1.15PubChem CID: 9731[10]

As the data indicates, the introduction of a single fluorine atom generally increases the lipophilicity of the aniline molecule, as evidenced by the higher LogP values of the fluorinated analogues compared to the parent aniline. This increase, while modest, can have significant implications for a drug candidate's ADMET properties. The position of the fluorine atom also subtly influences the LogP, with the meta-substituted isomer showing the highest computed lipophilicity.

Structures of Aniline and its Monofluorinated Isomers.

Experimental Protocol: LogP Determination by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient (LogP) and is considered the "gold standard".[5] It directly measures the distribution of a solute between two immiscible liquid phases, typically n-octanol and water. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is chosen as the organic phase because its properties (e.g., polarity, hydrogen bonding capability) are believed to be a reasonable mimic of biological membranes.

  • Pre-saturation: Pre-saturating the n-octanol with water and the water with n-octanol is a critical step to ensure that the volumes of the two phases do not change during the experiment, which would affect the concentration measurements.

  • pH Control: For ionizable compounds like anilines, the LogP can be significantly influenced by pH. Therefore, the aqueous phase is buffered to a physiologically relevant pH (typically 7.4) to ensure that the measurement reflects the distribution of the neutral form of the molecule.

  • Centrifugation: This step is crucial for achieving a clean separation of the two phases, preventing cross-contamination that could lead to inaccurate concentration measurements.

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis cluster_calc Calculation p1 1. Prepare n-Octanol saturated with Water p2 2. Prepare Water (pH 7.4 buffer) saturated with n-Octanol e1 3. Add known amount of Aniline to a test vessel p2->e1 e2 4. Add pre-saturated n-Octanol and Water e1->e2 e3 5. Shake at constant temperature until equilibrium is reached e2->e3 e4 6. Centrifuge to separate the two phases e3->e4 a1 7. Carefully sample the n-Octanol phase e4->a1 a3 9. Determine the concentration in each phase (e.g., by UV-Vis or HPLC) a1->a3 a2 8. Carefully sample the Aqueous phase a2->a3 c1 10. Calculate LogP = log([Aniline]octanol / [Aniline]water) a3->c1

Workflow for LogP Determination by the Shake-Flask Method.

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Prepare a phosphate buffer solution at pH 7.4.

    • To create the pre-saturated phases, mix equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel. Shake vigorously for 10-15 minutes and then allow the layers to separate completely (this can take several hours or overnight).

    • Carefully separate the two layers into individual storage containers. The n-octanol layer is now water-saturated, and the aqueous layer is n-octanol-saturated.

  • Sample Preparation:

    • Prepare a stock solution of the aniline compound in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a suitable vessel (e.g., a screw-cap vial or centrifuge tube), add a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous buffer (e.g., 5 mL).

    • Add a small, precise volume of the aniline stock solution to the vessel. The final concentration in either phase should not exceed 0.01 M.

    • Securely cap the vessel and place it on a mechanical shaker. Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (this can range from 30 minutes to several hours, depending on the compound).

  • Phase Separation:

    • After shaking, place the vessel in a centrifuge and spin at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure a clean separation of the two phases.

  • Analysis:

    • Carefully withdraw a known volume from the n-octanol (upper) layer using a clean pipette.

    • Carefully withdraw a known volume from the aqueous (lower) layer using a clean pipette, taking care not to disturb the interface.

    • Determine the concentration of the aniline in each sample using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). It is essential to first create a calibration curve for the aniline in each respective solvent to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the aniline in the n-octanol phase to its concentration in the aqueous phase: P = [Aniline]octanol / [Aniline]aqueous

    • The LogP is then calculated as the base-10 logarithm of P: LogP = log10(P)

  • Validation:

    • The experiment should be performed in triplicate to ensure the reproducibility of the results. The individual LogP values should ideally be within ±0.1 log units of each other.

Conclusion and Implications for Drug Development

The strategic incorporation of fluorine is a well-established and powerful strategy in modern medicinal chemistry.[11][12] As demonstrated by the comparative data, even a single fluorine atom can increase the lipophilicity of the aniline scaffold. This seemingly small change can have a cascade of effects on a molecule's ADMET properties, influencing everything from its ability to cross cell membranes to its metabolic stability.[9]

By understanding the fundamental principles of how fluorination affects lipophilicity and by employing robust experimental methods like the shake-flask protocol, researchers can more effectively design and optimize drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The ability to rationally tune lipophilicity is a critical skill in the multi-parameter optimization challenge that is drug discovery.

References

  • The role of fluorine in medicinal chemistry. (2008). Journal of Fluorine Chemistry.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Lipophilicity of Drug. (2024). BOC Sciences.
  • Is there enough focus on lipophilicity in drug discovery? (2019). Taylor & Francis Online.
  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. (n.d.). ChemRxiv.
  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
  • 3-Fluoroaniline | C6H6FN | CID 9742. (n.d.). PubChem. [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences.
  • The influence of lipophilicity in drug discovery and design. (2012). PubMed.
  • Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. (2015).
  • Applications of Fluorine in Medicinal Chemistry. (2015).
  • Fluorine in drug discovery: Role, design and case studies. (2025).
  • Impact of Fluorine Substitution on Drug Properties. (2025). AiFChem.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PMC.
  • Aniline | C6H5NH2 | CID 6115. (n.d.). PubChem. [Link]

  • 2-Fluoroaniline | C6H6FN | CID 9584. (n.d.). PubChem. [Link]

  • 4-Fluoroaniline | C6H6FN | CID 9731. (n.d.). PubChem. [Link]

Sources

Technical Guide: Validating the Synthesis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

The synthesis of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline presents a specific analytical challenge: verifying the integrity of the


-difluoromethyl (

)
group. Unlike the robust trifluoromethyl (

) moiety, the

group is chemically labile, susceptible to hydrolysis, and prone to defluorination under harsh ionization conditions.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation (specifically determining


 vs. 

regioisomerism), it lacks the sensitivity required for high-throughput impurity profiling in early-stage drug development.

This guide outlines a Mass Spectrometry (MS) validation protocol that rivals NMR in structural confidence while offering superior sensitivity for detecting des-fluoro impurities and unreacted intermediates.

Comparative Analysis: MS vs. NMR vs. HPLC-UV

To validate the synthesis product (


, MW: 209.19 Da), researchers must choose the right tool for the specific phase of development.
FeatureLC-MS/MS (Recommended)

/

NMR
HPLC-UV
Primary Utility Trace impurity profiling & Confirmation of MassDefinitive Structural Isomerism (

vs

)
Purity % (Area Under Curve)
Sensitivity High (picogram range)Low (milligram range required)Moderate (nanogram range)
Specificity for

High (via specific neutral loss of HF or

)
Very High (via characteristic triplet splitting)Low (chromophore overlap)
Throughput High (< 5 min/sample)Low (> 15 min/sample)High
Key Blind Spot Cannot easily distinguish regioisomers without chiral/specialized columnsCannot detect trace des-fluoro impurities easilyNo structural data

The Scientist’s Verdict: Use NMR once to certify the regio-chemistry of your bulk standard. Use LC-MS/MS for all subsequent batch release testing and reaction monitoring to ensure the labile fluorine atom has not been lost.

Validated Workflow: From Crude to Confirmation

The following flowchart illustrates the decision matrix for validating the synthesis, emphasizing the "Stop/Go" criteria at the MS stage.

ValidationWorkflow Start Crude Synthesis Product (Aniline-Imidazole Coupling) Prep Sample Prep (Dilute in MeOH/H2O + 0.1% Formic Acid) Start->Prep LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC MS_Full Full Scan MS (Q1) Target: [M+H]+ = 210.08 m/z LC->MS_Full Decision1 Parent Ion Found? MS_Full->Decision1 MS_Frag MS/MS Fragmentation (CID) Collision Energy: 20-35 eV Decision1->MS_Frag Yes Result_Fail FAIL: Hydrolysis/Defluorination Detected Decision1->Result_Fail No (Mass Shift) Check_HF Check Neutral Loss -20 Da (HF) -> 190.08 m/z MS_Frag->Check_HF Check_CF2 Check Neutral Loss -50 Da (CF2) -> 160.08 m/z MS_Frag->Check_CF2 Result_Pass PASS: Intact CF2H Group Confirmed Check_HF->Result_Pass Dominant Check_HF->Result_Fail Absent Check_CF2->Result_Pass Secondary

Figure 1: Logical workflow for MS-based validation of fluorinated imidazole derivatives.

Mass Spectrometry Validation Protocol

This protocol is designed to be self-validating. If the specific fragmentation pattern (Section 5) is not observed, the synthesis has failed, regardless of the purity shown on UV.

A. Experimental Conditions
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Thermo TSQ).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Note: Anilines ionize readily in ESI+.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

B. Theoretical Mass Calculation
  • Formula:

    
    
    
  • Monoisotopic Mass: 209.076 Da

  • Target Ion

    
    : 210.084 Da 
    
C. The "Self-Validating" Fragmentation Logic

To confirm the


 group is intact, you must observe specific neutral losses in the MS/MS spectrum.
  • Primary Transition (Confirmation of Fluorine):

    • Precursor: 210.1 m/z

    • Product: 190.1 m/z

    • Mechanism: Neutral loss of HF (20 Da).

    • Significance: This confirms the presence of at least one fluorine atom and a labile proton nearby (typical of

      
       moieties).
      
  • Secondary Transition (Structural Backbone):

    • Precursor: 210.1 m/z

    • Product: 160.1 m/z

    • Mechanism: Neutral loss of

      
        (carbene, 50 Da).
      
    • Significance: This is the "fingerprint" of the difluoromethyl group. If you see a loss of 50 Da, the

      
       bond was intact prior to fragmentation.
      
  • Impurity Flag (The "Des-fluoro" Analog):

    • If you observe a parent ion at 160.1 m/z in the Full Scan (Q1) rather than the Product Scan (MS2), your synthesis failed (complete defluorination or unreacted intermediate).

Supporting Data & Interpretation

Expected MS/MS Spectrum

When analyzing the raw data, the relative abundance of fragments validates the stability of the molecule.

m/z (approx)IdentityRelative Abundance (Typical)Interpretation
210.1

100% (Base Peak)Intact Parent.
190.1

40-60%Critical Marker. Confirms F presence.
160.1

10-20%Confirms difluoromethyl attachment.
92.0

< 10%Aniline ring fragment (indicates cleavage of C-C bond between rings).
Troubleshooting: Common Synthesis Failures detected by MS
  • Mass 192.1 m/z detected:

    • Diagnosis: Monofluoromethyl analog (

      
      ).
      
    • Cause: Incomplete fluorination or reduction side-reaction.

  • Mass 209.1 m/z (Negative Mode):

    • Diagnosis: If running in ESI-, be aware that the imidazole proton is acidic. However, for this specific molecule, ESI+ is preferred due to the aniline amine.

References

  • Vyskocilová, P., et al. (2006).[2] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids.

    • Relevance: Establishes baseline fragmentation patterns for imidazole rings, including neutral losses of small molecules.
  • Moyano, E., et al. (2019).[3] "Fragmentation studies of neutral per- and polyfluoroalkyl substances by atmospheric pressure ionization-multiple-stage mass spectrometry." Analytical and Bioanalytical Chemistry.

    • Relevance: Defines the specific neutral loss mechanisms for fluorinated alkyl chains, specifically the loss of HF and carbenes.
  • Wang, H.Y., et al. (2015). "Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations." Journal of The American Society for Mass Spectrometry.

    • (50 Da)
  • Luo, Q., et al. (2024).[4] "N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2." ResearchGate / Review.

    • Relevance: Validates the synthetic chemistry context and the stability issues of groups during analysis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, a compound of interest in contemporary drug discovery and development. The following protocols are designed to ensure the safety of laboratory personnel and the protection of the environment, reflecting a synthesis of regulatory standards and field-proven best practices. The information herein is directed at researchers, scientists, and drug development professionals who handle this or structurally related compounds.

Hazard Assessment and Chemical Profile

Structural Components and Associated Hazards:

  • Aromatic Aniline Moiety: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin and are often toxic to aquatic life with long-lasting effects.[3]

  • Imidazole Moiety: Imidazole and its derivatives can cause severe skin burns and eye damage.[4][5] Some are also suspected of causing reproductive harm.[4][6]

  • Organofluorine (Difluoromethyl) Group: The carbon-fluorine bond is exceptionally strong, which can make these compounds environmentally persistent.[7] Thermal decomposition requires high temperatures to ensure complete destruction.[8]

Anticipated Hazard Profile Summary:

Hazard ClassAnticipated RiskSupporting Evidence from Structurally Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic.[9][10][11]Aromatic amines and some fluorinated anilines are classified as toxic.[11][12]
Skin Corrosion/Irritation Causes skin irritation or severe burns.[4][13]Imidazole derivatives are known to be corrosive.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[13]Imidazole and aniline derivatives can cause severe eye irritation.[5][12]
Carcinogenicity/Mutagenicity Suspected of causing cancer and/or genetic defects.[1][12]Many aromatic amines are classified as suspected carcinogens/mutagens.[2]
Reproductive Toxicity May damage fertility or the unborn child.[4]Some imidazole derivatives are suspected reproductive toxicants.[4]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[3]Aniline is very toxic to aquatic life.[3]

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline for any purpose, including disposal, appropriate PPE must be worn.

Mandatory PPE:

  • Hand Protection: Nitrile or other chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[14]

  • Eye Protection: Safety glasses with side-shields or chemical goggles.[14]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a potential splash, an impervious apron and additional protective clothing should be used.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[15]

Spill Management Protocol

Accidental spills must be managed promptly and safely.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and restrict access to non-essential personnel.[15]

  • Don Appropriate PPE: Before cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills. For solid spills, carefully sweep up the material, avoiding dust generation.[4]

  • Collect Waste: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[15]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste.

Disposal Workflow

The guiding principle for the disposal of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is that it must be treated as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4][16]

Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Stream: This compound should be collected in a dedicated "Halogenated Organic Waste" container if available, or a general "Non-halogenated Organic Waste" container if a separate halogenated stream is not maintained by your institution. Due to its aromatic amine nature, it should not be mixed with strong oxidizing agents.

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[16] The container should be in good condition and made of a compatible material. The original product container can be suitable.[16]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline".[16] All constituents and their approximate concentrations should be listed.

Disposal Decision Logic

The following diagram illustrates the decision-making process for the proper disposal route.

DisposalWorkflow Start Start: Have 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline Waste Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Start->Assess Segregate Segregate as Hazardous Waste (Aromatic Amine, Organofluorine) Assess->Segregate Containerize Place in a Labeled, Sealed, Compatible Container Segregate->Containerize EHS Contact Institutional Environmental Health & Safety (EHS) Containerize->EHS LicensedDisposal Arrange Pickup by a Licensed Waste Disposal Service EHS->LicensedDisposal Incineration High-Temperature Incineration with Scrubber and Afterburner LicensedDisposal->Incineration End End: Compliant Disposal Incineration->End

Caption: Disposal workflow for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline.

Recommended Disposal Method

The preferred and most environmentally sound method for the final disposal of this compound is high-temperature incineration .

  • Rationale: Incineration in a chemical incinerator equipped with an afterburner and scrubber is necessary to ensure the complete destruction of the aromatic and imidazole rings and to break the robust carbon-fluorine bonds.[8][15] This process mineralizes the compound into less harmful inorganic components.

  • Procedure:

    • The collected and properly containerized waste should be handed over to your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[15][16]

    • For liquid waste, it may be beneficial to dissolve or mix the material with a combustible solvent to aid in the incineration process.[15] This should only be done if advised by your EHS department and with appropriate safety precautions.

    • Never attempt to incinerate chemical waste in a standard laboratory furnace. This requires a specialized, permitted facility.

Disposal of Contaminated Materials

Any materials that have come into contact with 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline, such as gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[15] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is defaced and discarded, or disposed of as unused product.[15]

Conclusion

The proper disposal of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and compliant waste management procedures, researchers can minimize risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024). SKC Inc.
  • Safety Data Sheet IMIDAZOLE - Remote Desktop Redirected Printer Doc - ChemSupply Australia (2023). ChemSupply Australia.
  • Technical Support Center: Diamine Compound Disposal and Waste Tre
  • SAFETY D
  • 4 - SAFETY D
  • Safety Data Sheet - CymitQuimica (2024). CymitQuimica.
  • Safety Data Sheet: Imidazole - Carl ROTH (n.d.). Carl ROTH.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications (2023).
  • Safety Data Sheet - DC Fine Chemicals (2024). DC Fine Chemicals.
  • HR2-573 1.0 M Imidazole SDS - Hampton Research (2023). Hampton Research.
  • SAFETY DATA SHEET - Sigma-Aldrich (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (2009). Thermo Fisher Scientific.
  • Aniline - Registr
  • Is organofluorine sustainable? - Société Chimique de France (n.d.). Société Chimique de France.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA (2024). EPA.

Sources

Personal protective equipment for handling 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Operational Safety for 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]

Executive Safety Summary

Compound Class: Fluorinated Heterocyclic Aniline Inferred Hazard Band: Band 4 (High Potency/Toxicity) Primary Risks: Acute systemic toxicity (Methemoglobinemia), severe skin/eye corrosion, and rapid transdermal absorption due to the difluoromethyl lipophilic enhancement.[1]

Handling 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline requires a containment strategy that goes beyond standard laboratory practices. The presence of the aniline moiety suggests a risk of methemoglobinemia (oxidative stress on hemoglobin), while the fluorinated imidazole ring increases metabolic stability and lipophilicity, potentially accelerating skin absorption and prolonging systemic retention.

Core Directive: Treat this substance as a Sensitizing, Corrosive, and Systemic Toxin . All procedures must be performed under negative pressure containment.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Single layers are insufficient for fluorinated anilines due to their permeation potential.[1]

Zone PPE Component Specification / Standard Operational Logic
Respiratory Primary: Fume HoodSecondary: N95 or P100 RespiratorISO 10693 / NIOSH N95Dust Control: The solid form poses the highest inhalation risk.[1] If handling >100mg of powder outside a glovebox, a PAPR (Powered Air Purifying Respirator) is recommended.[1]
Dermal (Hand) Double Gloving Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (8 mil) or Laminate (Silver Shield)Permeation Break: Fluorinated organics can permeate standard nitrile.[1] The air gap between two pairs reduces diffusion.[1] Change outer gloves every 30 mins.[1]
Dermal (Body) Lab Coat + Apron Tyvek® or Polyethylene-coated ApronSplash Guard: Standard cotton coats absorb liquids.[1] A disposable, impervious apron prevents chest/lap saturation during weighing or transfer.[1]
Ocular Goggles + Shield ANSI Z87.1 Chemical GogglesCorrosive Vapor: Safety glasses are insufficient.[1] Goggles seal the eyes against corrosive imidazole vapors; a face shield protects the neck/face from projectile glass/splashes.[1]

Operational Protocol: Step-by-Step Guidance

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the outer container for yellow/brown staining (indicative of oxidation or leakage).[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Anilines oxidize rapidly; the difluoromethyl group may hydrolyze if exposed to moisture, releasing corrosive fluoride ions.

  • Segregation: Store away from oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic decomposition.[1]

Phase 2: Weighing & Solubilization (Critical Control Point)

Rationale: This is the highest risk phase due to potential aerosolization of the solid.[1]

  • Engineering Control: Activate the Chemical Fume Hood (CFH). Verify face velocity is 80–100 fpm .

  • Static Elimination: Use an anti-static gun or ionizer bar on the spatula and weighing boat.[1] Fluorinated powders are prone to static charge and "jumping."[1]

  • Solvent Selection: Dissolve immediately in DMSO or Methanol.[1] Avoid chlorinated solvents if possible to reduce permeation risks.[1]

  • Technique: Use the "wetting" method—add solvent to the weighing boat to dissolve residue before removing it from the hood.[1]

Phase 3: Reaction & Cleanup[2][3]
  • Quenching: Quench reactions slowly. The imidazole ring is basic; adding strong acid can generate heat and fumes.[1]

  • Decontamination: Wipe all surfaces with a 10% Surfactant/Water solution followed by 70% Isopropanol .[1]

    • Why? Water solubilizes the salt form; alcohol removes the organic residue.[1]

  • Waste Stream: Do NOT mix with general organic waste if the stream is destined for fuel blending.[1] Segregate as "Halogenated/Toxic Waste" for high-temperature incineration.[1]

Scientific Integrity: Mechanism of Toxicity

To ensure safety compliance, researchers must understand the why behind these protocols:

  • Methemoglobinemia (The Aniline Effect):

    • The aniline nitrogen is oxidized by hepatic CYP450 enzymes to N-hydroxylamine.[1]

    • This metabolite oxidizes Ferrous Iron (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) in hemoglobin to Ferric Iron (
      
      
      
      ), creating Methemoglobin.
    • Result: The blood loses its ability to transport oxygen.[1]

    • Detection: Cyanosis (blue skin/lips) and chocolate-brown blood.[1]

  • The Fluorine Factor (Difluoromethyl):

    • The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       group acts as a bioisostere for alcohols or thiols but is lipophilic.
      
    • Impact: It facilitates the transport of the toxic aniline moiety across the lipid bilayer of the skin and blood-brain barrier, making this compound potentially more toxic than unsubstituted aniline.

Visualizations

A. Operational Workflow (Logic Gate)

HandlingProtocol Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE StateCheck Solid or Solution? CheckPPE->StateCheck SolidHandling Solid Handling: Use Anti-Static Gun Work in Hood Center StateCheck->SolidHandling Powder LiquidHandling Liquid Handling: Syringe Transfer Avoid Open Pouring StateCheck->LiquidHandling Solution Decon Decontamination: 1. 10% Soap/Water 2. 70% IPA SolidHandling->Decon LiquidHandling->Decon Disposal Disposal: Halogenated Waste Stream Decon->Disposal

Caption: Operational logic flow for handling fluorinated aniline derivatives, emphasizing state-specific handling and standardized decontamination.

B. Emergency Response Decision Tree

EmergencyResponse Incident Exposure Incident Type Exposure Type? Incident->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Monitor for Cyanosis Skin->ActionSkin ActionEye 1. Flush 15 min (Eyewash) 2. Do NOT Rub 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Administer Oxygen (if trained) 3. Transport to ER Inhale->ActionInhale Medical Medical Alert: Mention 'Aniline Toxicity' Check MetHb Levels ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Emergency response protocol highlighting specific first-aid measures and the critical medical alert for Methemoglobinemia (MetHb).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12002825, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Retrieved from [Link][1]

  • Loba Chemie (2015). Material Safety Data Sheet: 4-Fluoroaniline for Synthesis. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline
Reactant of Route 2
4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.